Product packaging for Arsenic(Cat. No.:CAS No. 7440-38-2)

Arsenic

Cat. No.: B147872
CAS No.: 7440-38-2
M. Wt: 74.92159 g/mol
InChI Key: LULLIKNODDLMDQ-UHFFFAOYSA-N
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Description

Arsenic is a naturally occurring metalloid with significant dual-use relevance in scientific research, spanning toxicology, environmental science, and pharmacology. Its toxicity, particularly in its inorganic forms, is a major global health concern, with an estimated 140 million people in at least 70 countries exposed to elevated levels in drinking water . Chronic exposure is linked to cancer, skin lesions, cardiovascular disease, and diabetes, and it poses a severe threat to cognitive development and child health . In environmental research, this compound contamination in groundwater drives the development of various remediation technologies, including adsorption, ion exchange, electrocoagulation, and constructed wetland systems . In a striking contrast to its toxicity, this compound has demonstrated profound therapeutic value. This compound trioxide (ATO) is a first-line treatment for acute promyelocytic leukemia (APL), achieving remarkable success by inducing tumor cell differentiation and degrading oncogenic fusion proteins . Research into its mechanisms reveals that this compound compounds can induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in various cancer cell types, including hematological malignancies and solid tumors . The anti-tumor effects are largely mediated by the induction of reactive oxygen species (ROS), which leads to oxidative stress and mitochondrial dysfunction . Beyond inorganic this compound, organic arsenicals are gaining attention for their reconfigurability, potentially lower toxicity, and strong anticancer activity, opening new avenues for drug development . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula As+3 B147872 Arsenic CAS No. 7440-38-2

Properties

CAS No.

7440-38-2

Molecular Formula

As+3

Molecular Weight

74.92159 g/mol

IUPAC Name

arsenic(3+)

InChI

InChI=1S/As/q+3

InChI Key

LULLIKNODDLMDQ-UHFFFAOYSA-N

SMILES

[As]

Canonical SMILES

[As+3]

boiling_point

1135 °F at 760 mmHg (sublimes) (USCG, 1999)
1135 °F (sublimes)
Sublimes

Color/Form

IT EXISTS IN THREE ALLOTROPIC FORMS, THE YELLOW (ALPHA), BLACK (BETA) AND GREY (GAMMA) FORMS
Silver-gray or tin-white, brittle ... solid.
Allotropic forms: alpha-form, metallic, steel-grey, shiny, brittle, rhombohedral crystal structure;  beta-form, dark gray, amorphous solid
Yellow, and gray or metallic

density

5.727 at 77 °F (USCG, 1999) - Denser than water;  will sink
5.778 @ 25 °C
5.7 g/cm³
5.73 (metal)

melting_point

> 615 °C

Other CAS No.

7440-38-2
7784-42-1

physical_description

Solid

Pictograms

Acute Toxic; Environmental Hazard

shelf_life

LOSES ITS LUSTER ON EXPOSURE TO AIR, FORMING A BLACK MODIFICATION + AS2O3

solubility

Insoluble (NIOSH, 2024)
Insol in caustic and nonoxidizing acids
Insoluble in water
Solubility in water: none
Insoluble

vapor_pressure

0 mmHg (approx) (NIOSH, 2024)
7.5X10-3 mm Hg @ 280 °C;  7.5X10-2 @ 323 °C;  0.75 mm Hg @ 373 °C;  7.5 mm Hg @ 433 °C;  75 mm Hg @ 508 °C;  750 mm Hg @ 601 °C
0 mmHg (approx)
depends upon the specific compound

Origin of Product

United States

Environmental Speciation and Biogeochemical Cycling of Arsenic

Arsenic Speciation in Environmental Matrices

This compound speciation refers to the specific chemical forms in which this compound exists in different environmental compartments such as water, soil, and sediments. The prevalent species can vary significantly depending on the prevailing environmental conditions. rsc.orgmdpi.com

Inorganic this compound Forms (Arsenite, Arsenate)

Inorganic this compound is primarily found as arsenite (As(III)) and arsenate (As(V)). mdpi.comeuropa.eu These are the most common forms in natural waters. mdpi.com In oxygenated environments, arsenate (As(V)) is generally the thermodynamically more stable and predominant form. europa.eumdpi.com Conversely, under anaerobic or moderately reducing conditions, arsenite (As(III)) becomes the prevalent species. europa.eu Arsenite is considered more toxic than arsenate. encyclopedia.pubgreenfacts.org

In natural waters, trivalent arsenite forms can include As(OH)₃, As(OH)₂⁺, As(OH)₄⁻, and AsO₃³⁻, while pentavalent arsenate forms include H₂AsO₄⁻, AsO₄³⁻, and HAsO₄²⁻. mdpi.com

Organic this compound Compounds

Organic this compound compounds are formed when this compound combines with carbon and hydrogen. dcceew.gov.au These compounds are also present in the environment, particularly in biological matrices. greenfacts.org Common organic this compound species found in soil include monomethylthis compound acid (MMA) and dimethylthis compound acid (DMA), although their natural abundance is typically low compared to inorganic forms. fao.org In marine organisms, such as fish and shellfish, organic forms like arsenobetaine (B179536) and arsenocholine (B1203914) are prevalent and are generally considered less toxic than inorganic this compound. greenfacts.orgdcceew.gov.aucdc.gov Other organic forms, such as arsenosugars and this compound-containing lipids, are mainly found in marine organisms, but some have also been detected in terrestrial species. greenfacts.orgrsc.org

Factors Influencing Speciation (Redox Conditions, pH, Microbial Activity)

This compound speciation is highly sensitive to environmental conditions, with redox potential (Eh), pH, and microbial activity being the most important influencing factors. europa.eumdpi.comencyclopedia.pub

Redox Conditions: Redox potential plays a crucial role in the interconversion between arsenite (As(III)) and arsenate (As(V)). Under oxidizing conditions (higher Eh), arsenate is the dominant species. europa.eumdpi.com Under reducing conditions (lower Eh), arsenite becomes predominant. europa.euuchile.cl This shift is particularly important in environments like groundwater or flooded soils, where reducing conditions are common. mdpi.comfao.org The dissolution of iron and manganese oxides under severely reducing conditions can release adsorbed this compound, primarily as arsenite, into the surrounding water. encyclopedia.pubfao.org

pH: Environmental pH also significantly affects this compound speciation and mobility, particularly through its influence on adsorption and desorption processes. mdpi.comencyclopedia.pubosti.gov The adsorption of arsenate generally decreases with increasing pH, especially above pH 8.5, while the opposite trend is observed for arsenite. mdpi.comfao.org The maximum adsorption for arsenate on iron oxyhydroxides occurs around pH 4, whereas for arsenite, it is typically found between pH 7 and 8.5. fao.org High pH levels (>8.5) can lead to the desorption of this compound from mineral surfaces. mdpi.comencyclopedia.pub

Microbial Activity: Microorganisms play a substantial role in the biogeochemical cycling and speciation of this compound through various metabolic processes, including redox transformations (oxidation of arsenite to arsenate and reduction of arsenate to arsenite), methylation, and volatilization. nih.govfrontiersin.orgmdpi.comencyclopedia.pub Microbes can significantly enhance the rate of arsenite oxidation compared to abiotic rates. mdpi.com Microbial activity is also closely involved in the reductive dissolution of iron-bearing minerals, which can release adsorbed this compound into groundwater. fao.orgcas.cn Furthermore, some microorganisms can mobilize this compound from minerals during the process of acquiring nutrients, such as phosphate (B84403), through mineral weathering. nih.govasm.orgnih.gov

Natural Sources and Mobilization Pathways

This compound is a natural component of the Earth's crust, and its presence in the environment is largely due to the weathering and dissolution of this compound-containing minerals and ores. who.intnih.govwww.gov.ukcdc.govdcceew.gov.au

Geological and Geothermal Sources

Geological formations are the primary natural source of this compound in the environment. This compound is present in over 200 mineral species, with arsenopyrite (B74077) being one of the most common. greenfacts.org Weathering of these minerals releases this compound into soils, sediments, and water. www.gov.ukcdc.govdcceew.gov.au

Geothermal systems are another significant natural source of elevated this compound concentrations in water. researchgate.nettaylorfrancis.comiyte.edu.tr this compound can mix with geothermal fluids through magmatic and tectonic processes as it travels underground. researchgate.netiyte.edu.tr High this compound concentrations are often found in geothermal waters, particularly those associated with faults and alteration zones, and can vary depending on the type of geothermal system and geological environment. researchgate.nettaylorfrancis.comiyte.edu.trrepec.orgresearchgate.net For instance, volcanic geothermal systems can exhibit significantly higher this compound concentrations compared to sedimentary geothermal systems. repec.org

Weathering and Mineral Dissolution Processes

Weathering of this compound-containing rocks and minerals is a fundamental process that mobilizes this compound into the environment. www.gov.ukcdc.govdcceew.gov.au This process can be influenced by chemical and physical factors. Mineral dissolution, particularly of sulfide (B99878) minerals like arsenopyrite, releases this compound into the surrounding environment.

Microbial activity can also drive mineral weathering and dissolution, leading to this compound mobilization. nih.govasm.orgnih.gov For example, some bacteria can mobilize this compound from minerals like apatite during nutrient acquisition, even without a redox transformation of the this compound itself; the this compound appears to be solubilized from the mineral lattice during the weathering process. nih.govasm.orgnih.gov

The reductive dissolution of iron (III) oxides and oxyhydroxides is a major mechanism for this compound mobilization in many groundwater systems, particularly in reducing environments like those found in some shallow aquifers. encyclopedia.pubfao.orgcas.cn this compound, especially arsenate, can strongly adsorb to these iron minerals. encyclopedia.pubfao.org Under anaerobic conditions, microorganisms can facilitate the reduction of Fe(III) to Fe(II), leading to the dissolution of the iron minerals and the release of adsorbed this compound into the water. encyclopedia.pubfao.orgcas.cn

Carbonate minerals dissolution and silicate (B1173343) weathering also contribute to the mobilization of this compound in shallow aquifers. cas.cn Additionally, competitive adsorption with other ions, such as phosphate, can lead to the desorption and release of this compound from mineral surfaces. encyclopedia.pub

Data Tables

While specific quantitative data tables were not consistently present across the search results in a format directly extractable for interactive tables without further processing or context, the search results provided ranges and examples of this compound concentrations in various environmental contexts and the influence of factors on speciation. Below is a conceptual representation of how such data could be presented if available in a structured format, based on the findings.

Conceptual Table 1: Influence of Redox Conditions on this compound Speciation

Environmental ConditionDominant Inorganic this compound SpeciesAssociated Redox Potential (Eh)
OxidizingArsenate (As(V))Higher Eh
ReducingArsenite (As(III))Lower Eh

Conceptual Table 2: Examples of this compound Concentrations in Geothermal Fluids

Location (Example)Geothermal Fluid TypeThis compound Concentration Range (µg/L)Source Mineral (Likely)
TurkeyVarious1 to 6000 taylorfrancis.comArsenopyrite, Realgar, Orpiment taylorfrancis.com
Los Humeros (Mexico)VolcanicUp to 162,000 repec.orgArsenopyrite repec.org
Sedimentary Geothermal Systems-Up to 2000 repec.org-

Conceptual Table 3: this compound Speciation in Different Environmental Matrices

Environmental MatrixPredominant this compound Forms (General)Specific Organic Forms (if applicable)
Oxygenated WaterInorganic As(V) europa.eumdpi.com-
Reducing GroundwaterInorganic As(III) europa.eumdpi.comMMA, DMA (lower abundance) fao.org
Marine OrganismsOrganic forms greenfacts.orgdcceew.gov.aucdc.govArsenobetaine, Arsenocholine greenfacts.orgcdc.gov
Soil (Aerobic)Inorganic As(V) fao.orgMMA, DMA (lower abundance) fao.org
Soil (Anaerobic)Inorganic As(III) fao.orgMMA, DMA (potentially increased) uchile.cl

Based on search results europa.eugreenfacts.orgmdpi.comdcceew.gov.aufao.orgcdc.govuchile.cl.

Anthropogenic Contributions to Environmental this compound

Human activities have substantially altered the natural biogeochemical cycle of this compound, leading to elevated concentrations in various environmental matrices such as air, water, and soil cdc.govnih.govwww.gov.ukgreenfacts.org. These anthropogenic sources often originate from materials that naturally contain geogenic this compound lidsen.com.

Industrial Activities

Industrial processes are major contributors to anthropogenic this compound release into the environment rsc.orgnih.govwww.gov.ukgreenfacts.orgencyclopedia.pub. Activities such as mining, metal smelting, and the burning of fossil fuels are primary sources rsc.orggreenfacts.org. For instance, this compound oxide dust is a byproduct of copper and gold smelting and coal combustion smenet.org. Atmospheric this compound emissions from copper smelting represent a significant contribution from the mining and metals industry smenet.org. Other industrial sources include petroleum refining, pharmaceutical production, glass and cement manufacturing, and pulp and paper production smenet.org. Historically, this compound compounds were also used in wood preservatives, pesticides, and glass manufacturing www.gov.ukwikipedia.org.

Agricultural Practices

Agricultural practices can also lead to this compound contamination olympianwatertesting.com. The historical use of this compound-based pesticides and fertilizers has resulted in the contamination of large areas of agricultural land greenfacts.orgolympianwatertesting.com. Studies have shown a correlation between contaminated wells and former orchards where lead arsenate pesticides were likely sprayed atiner.gr. Even decades after their use, soils in these areas can retain elevated levels of this compound, which can continue to act as a source of groundwater contamination atiner.gr. Irrigation with this compound-contaminated water is another significant pathway for this compound to enter agricultural soils and crops, potentially entering the human food chain mdpi.com.

Mining and Waste Disposal

Mining activities are a major source of this compound pollution, particularly in areas with arseno-bearing sulfide minerals like arsenopyrite (FeAsS) frontiersin.orgnih.gov. The weathering and leaching of abandoned rocks, mine tailings, and smelting slags produced during mining operations release this compound into the surrounding environment frontiersin.orgnih.gov. Mining waste, including mine rock, mine tailing, and smelting slags, can contain high concentrations of this compound, posing an ecological risk frontiersin.org. Oxidation of sulfide minerals in mining waste can generate acidic solutions, further mobilizing heavy metal ions, including this compound frontiersin.org. Historically, mining waste was often left at or near the surface, although current regulations for waste management in mining are stricter epa.vic.gov.au. Waste disposal sites and the incineration of waste can also contribute to this compound releases cdc.govwww.gov.uk.

Here is a table summarizing the major anthropogenic sources of environmental this compound:

Anthropogenic SourceSpecific ActivitiesEnvironmental Compartments Affected
Industrial ActivitiesMining, metal smelting, fossil fuel combustion, petroleum refining, glass/cement manufacturing, pulp/paper production, electronics manufacturing, wood preservation (historical)Air, Water, Soil
Agricultural PracticesUse of this compound-based pesticides and fertilizers (historical), irrigation with contaminated water, animal feed additivesSoil, Water
Mining and Waste DisposalWeathering and leaching of mine tailings and slags, acid rock drainage, waste incineration, disposal sitesSoil, Water, Air

Biogeochemical Transformations of this compound

This compound undergoes various biogeochemical transformations in the environment, significantly impacting its mobility, bioavailability, and toxicity. These transformations are often mediated by microorganisms and are closely linked to other biogeochemical cycles, such as those of iron, sulfur, carbon, and nitrogen um.esnih.gov.

Redox Transformations (Oxidation, Reduction)

Redox transformations, specifically oxidation and reduction reactions, are critical in the biogeochemical cycling of this compound researchgate.netucf.edu. This compound can exist in different oxidation states, with As(V) and As(III) being the most prevalent inorganic forms in aquatic and soil systems eurofinsus.comresearchgate.net. The interconversion between As(V) and As(III) is influenced by redox conditions (Eh) and pH researchgate.netmdpi.com.

Under oxidizing conditions, As(V) (arsenate) is typically the dominant species and tends to adsorb strongly to iron, aluminum, and manganese oxides in soils and sediments researchgate.netmdpi.com. Under reducing conditions, As(III) (arsenite) becomes more prevalent researchgate.netmdpi.com. As(III) is generally more mobile and soluble than As(V) and adsorbs less strongly to mineral surfaces mdpi.comnih.gov.

Microorganisms play a significant role in mediating this compound redox transformations. Arsenate [As(V)] can be reduced to arsenite [As(III)] by microorganisms through dissimilatory this compound reduction or cytoplasmic this compound reduction frontiersin.org. This reduction is often a key process leading to the mobilization of this compound in groundwater, particularly in environments where reductive dissolution of iron oxides occurs researchgate.netnih.gov. Conversely, some microorganisms can oxidize As(III) to As(V), a process that can decrease this compound toxicity and mobility mdpi.complos.org. This microbial oxidation can occur under both aerobic and anaerobic conditions, utilizing electron acceptors such as oxygen or nitrate (B79036) frontiersin.orgnih.gov.

Redox reactions involving this compound are often coupled with the cycling of other elements. For example, the reductive dissolution of iron oxyhydroxides by iron-reducing bacteria can release adsorbed this compound into the surrounding environment ucf.edu. Similarly, the oxidation of arsenopyrite (FeAsS) can lead to the formation of scorodite (FeAsO4) and the release of this compound frontiersin.org.

Research indicates that the adsorption and redox transformation of this compound oxyanions on soil and sediment components are major processes controlling this compound mobility and bioavailability in terrestrial ecosystems escholarship.org. Studies have shown that iron minerals like goethite can strongly adsorb both As(V) and As(III), while manganese minerals like birnessite can effectively oxidize As(III) to As(V) escholarship.org.

Data on this compound mobility in relation to redox potential (pe) suggests distinct zones: an adsorption zone at higher pe where As(V) is strongly adsorbed, a mobilization zone at intermediate pe where this compound is released due to reduction of iron oxyhydroxides and As(V) to As(III), and a reductive fixation zone at lower pe where this compound is immobilized by sulfide minerals ucf.edu.

Here is a simplified representation of this compound redox transformations:

TransformationReactantsProductsConditionsMediatorsImpact on Mobility
ReductionAs(V)As(III)Reducing (low Eh)Microorganisms (dissimilatory/cytoplasmic)Increased
OxidationAs(III)As(V)Oxidizing (high Eh)Microorganisms, Mineral surfaces (e.g., Mn-oxides)Decreased

Methylation and Demethylation

Methylation and demethylation are crucial microbial-mediated processes in the biogeochemical cycling of this compound, converting inorganic this compound species into organic forms and vice versa frontiersin.orgnih.govcornell.edu. Microbial this compound methylation generates volatile organic this compound compounds, contributing to the movement of this compound from inorganic to organic pools frontiersin.org. The gene responsible for this compound methylation, arsM, is widely distributed in various species frontiersin.org.

Microorganisms can produce methylarsenicals such as methylarsenite [MAs(III)] and dimethylarsenate (DMAs) through the methylation of arsenite [As(III)] or the reduction of methylarsenate [MAs(V)] nih.govfrontiersin.org. Methylation is often considered a detoxification pathway in aerobic microorganisms, as MAs(III) can be oxidized to less toxic MAs(V) in the presence of oxygen frontiersin.org. However, MAs(III) is generally considered more toxic than inorganic As(III) frontiersin.org.

Research in paddy soils has shown that microbial this compound methylation is enhanced under flooded conditions, leading to the production of DMAs nih.govresearchgate.net. Sulfate-reducing bacteria and methanogenic archaea have been identified as key microbial groups involved in this compound methylation and demethylation, respectively, in these environments nih.gov.

Interactions between dissolved organic matter and this compound can influence this compound bioavailability and biotransformation by microorganisms, including methylation-demethylation reactions cornell.edu.

Here is a simplified overview of this compound methylation and demethylation:

ProcessStarting Material(s)Product(s)Mediators
MethylationAs(III), MAs(V) (reduction)Methylarsenicals (e.g., MAs(III), DMAs)Microorganisms
DemethylationMethylarsenicalsLess methylated or inorganic this compound speciesMicroorganisms

Sorption and Desorption Processes

Sorption is a critical process controlling the mobility and speciation of this compound in natural environments, particularly in soils and sediments geoscienceworld.org. It involves the formation or breaking of chemical bonds between this compound species and the surfaces of solid materials geoscienceworld.org. Adsorption, the process of this compound accumulating on a solid surface, and desorption, its release from the surface, are subject to the principles of mass action and are significantly influenced by environmental conditions geoscienceworld.org.

Mineral surfaces, especially those of iron, aluminum, and manganese oxides and hydroxides, are primary sites for this compound sorption mdpi.comuaar.edu.pkjwent.netscielo.br. Silicate clays, such as kaolinite, illite, and montmorillonite, also contribute to this compound retention through adsorption and co-precipitation uaar.edu.pkmdpi.com.

The pH of the environment is a key factor governing this compound sorption behavior mdpi.comgeoscienceworld.orguaar.edu.pkmdpi.com. Studies on iron oxides like ferrihydrite, goethite, and hematite (B75146) have shown that arsenate (As(V)) adsorption generally decreases with increasing pH, particularly above pH 7–8, with maximum adsorption occurring at low pH (~pH 3) geoscienceworld.org. Conversely, arsenite (As(III)) exhibits a broader maximum adsorption around pH 7, with decreased sorption at both low and high pH geoscienceworld.org. At higher pH values (above approximately 8), the negative surface charge of iron oxides can electrostatically repel negatively charged arsenate ions, reducing adsorption uaar.edu.pk. Hydroxyl ions (OH⁻) in solution can also compete with arsenite species for adsorption sites, leading to decreased adsorption at higher pH mdpi.com.

The presence of other ions can significantly impact this compound adsorption due to competitive sorption for binding sites uaar.edu.pkmdpi.com. Phosphate (PO₄³⁻) is a major competitor for arsenate adsorption sites on mineral surfaces due to their similar chemical structure, which can lead to the mobilization of adsorbed this compound uaar.edu.pkmdpi.com. Dissolved organic matter can also influence this compound mobility; it can promote desorption by competing for mineral surface sites or accumulate this compound through direct complexation on solid organic phases geoscienceworld.orguaar.edu.pk.

Research findings highlight the varying adsorption capacities of different materials for this compound species. For instance, studies on various sorbents showed that iron-based materials like goethite and nano zero-valent iron were highly efficient at removing both arsenite and arsenate, although their effectiveness could be reduced in the presence of competing ions like phosphate and manganese publish.csiro.au. Silty clay has been observed to have a strong fixation ability for this compound, with both physical and chemical adsorption occurring, and its adsorption capacity is generally higher than that of fine sand, medium sand, and coarse sand with gravel mdpi.com.

The mechanism of this compound adsorption on iron and aluminum oxides is often described as inner-sphere complexation, where this compound forms strong chemical bonds directly with the metal atoms on the mineral surface uaar.edu.pkscielo.br. This specific adsorption contributes significantly to the immobilization of this compound in soils containing these oxides scielo.br.

Data from adsorption studies can be described using models like the Langmuir and Freundlich equations, which help quantify the maximum adsorption capacity and the intensity of adsorption scielo.br. For example, studies on different soil types have shown varying maximum adsorption capacities for arsenate, influenced by the soil's chemical, physical, and mineralogical characteristics, particularly the content of iron and aluminum oxides scielo.br.

The temperature can also influence this compound adsorption and desorption, as these are thermodynamic processes. Generally, increases in temperature can accelerate reaction rates, potentially increasing both adsorption and desorption mdpi.com.

The interplay between adsorption and desorption processes, influenced by factors like pH, competing ions, and the nature of the solid phase, dictates the concentration of dissolved this compound in environmental waters and its potential for transport geoscienceworld.orgmdpi.com.

Precipitation and Co-precipitation Reactions

Precipitation and co-precipitation are significant processes that can reduce the solubility and mobility of this compound in the environment by incorporating it into solid mineral phases mdpi.commdpi.commdpi.com. These reactions involve the formation of new solid compounds containing this compound or the incorporation of this compound into the structure of other precipitating minerals mdpi.commdpi.com.

Arsenate (As(V)) is known to form relatively insoluble compounds with various metal cations, including iron, aluminum, calcium, and copper jwent.netmdpi.comgoogle.com. The formation of these arsenate minerals can effectively sequester this compound from the aqueous phase jwent.net. For example, iron(III) arsenates (e.g., FeAsO₄) are generally poorly soluble, and their precipitation is a key mechanism for this compound removal in systems with elevated iron concentrations jwent.netanl.gov. Similarly, aluminum arsenate (AlAsO₄) can precipitate, contributing to this compound immobilization jwent.netgoogle.com. Calcium arsenates (e.g., Ca₃(AsO₄)₂) can also form precipitates, particularly at higher pH values jwent.netmdpi.com. The solubility of these metal arsenates is highly dependent on pH, generally decreasing with increasing pH jwent.net.

Co-precipitation involves the incorporation of this compound into the structure of other minerals that are precipitating from solution mdpi.commdpi.com. This is particularly relevant for metal hydroxides, such as iron and aluminum hydroxides, which have a strong affinity for this compound species mdpi.comgoogle.com. As iron or aluminum hydroxides precipitate, often due to changes in pH or redox conditions, this compound ions can become adsorbed onto the surface of the forming precipitates or incorporated within their growing crystal structure google.comanl.gov. This co-precipitation process is considered a major mechanism for this compound removal in water treatment and in natural systems where iron and aluminum cycling occurs mdpi.comgoogle.comanl.gov.

The effectiveness of co-precipitation with metal hydroxides is influenced by factors such as the metal concentration, the this compound speciation, and pH mdpi.comnih.gov. For instance, the co-precipitation of this compound with iron hydroxides is highly effective, and the Al:Fe ratio in co-precipitated hydroxides can influence the adsorption and desorption behavior of both arsenate and arsenite nih.gov. Studies have shown that while co-precipitated Al:Fe hydroxides can effectively adsorb this compound, the presence of calcium ions can enhance this compound retention compared to sodium ions nih.gov.

Under reducing conditions, especially in the presence of sulfide, this compound can co-precipitate with iron sulfides, forming minerals like arsenopyrite (FeAsS), orpiment (As₂S₃), and realgar (AsS) lidsen.comscience.gov. The formation of these sulfide minerals can significantly reduce this compound mobility in anaerobic environments lidsen.com. For example, in flooded soils, the reduction of sulfate (B86663) can lead to the formation of sulfide ions, which can then react with arsenite to precipitate as As₂S₃-like complexes, decreasing the bioavailability of this compound lidsen.com.

Advanced Analytical Methodologies for Arsenic Quantification and Speciation

Spectroscopic Techniques

Spectroscopic techniques are widely used for the determination of total arsenic concentration. These methods measure the interaction of electromagnetic radiation with this compound atoms or ions.

Atomic Absorption Spectrophotometry (AAS) is a common analytical procedure for measuring this compound, particularly in biological materials. nih.govcdc.gov In AAS, a sample is heated, typically in a flame or graphite (B72142) furnace, to atomize the this compound. The ground-state this compound atoms then absorb monochromatic radiation from a specific light source, and the intensity of the transmitted radiation is measured by a detector. nih.govcdc.gov

For this compound analysis by AAS, the gaseous hydride procedure is frequently employed. nih.govcdc.gov This involves reducing this compound in the sample to arsine (AsH₃), a volatile gas. nih.govcdc.gov The arsine is then introduced into a heated quartz absorption cell or flame for measurement. usda.govoiv.int This method is particularly well-suited for trace analysis of this compound and can offer enhanced sensitivity compared to conventional flame methods. nih.govshimadzu.com For total inorganic this compound analysis, As(V) needs to be reduced to As(III) prior to hydride generation. oiv.intnih.gov This can be achieved using reducing agents like potassium iodide (KI) in an acidic medium. oiv.intnih.gov

Hydride generation-AAS (HG-AAS) can achieve sensitivity approximately 1,000 times higher than conventional flame AAS methods, enabling quantitation from around 1 ppb in the measurement solution. shimadzu.com The typical detection limit for Method 7061A, an AAS procedure using gaseous hydride, is 0.002 mg/L. epa.gov

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as ICP-Optical Emission Spectrometry (ICP-OES), is another widely used technique for this compound analysis. nih.govcdc.gov In ICP-AES, a plasma is used to excite this compound atoms, which then emit light at characteristic wavelengths as they return to lower energy states. The intensity of the emitted light is proportional to the concentration of this compound in the sample.

ICP-AES is a multi-element method with good detection power. pjoes.com Hydride generation can be coupled with ICP-AES to improve detection limits, often by about two orders of magnitude over simple solution nebulization. scienceasia.org A continuous flow hydride generator for ICP-OES analysis is a simple and inexpensive option. scienceasia.org Research has focused on optimizing parameters such as acid and reductant concentrations, plasma power, and carrier gas flow rates for this compound determination in various matrices like wine. pjoes.compjoes.com Detection limits for As(V), DMA, and As(III) in wine using HG-ICP-AES have been reported as 0.4, 0.6, and 0.10 µg/L, respectively. pjoes.compjoes.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an increasingly common and powerful technique for this compound analysis, offering generally lower detection limits compared to absorbance detection methods like AAS. nih.govcdc.gov ICP-MS uses an ICP to ionize the sample, and the resulting ions are then separated and detected by a mass spectrometer based on their mass-to-charge ratio. nih.gov

ICP-MS provides high sensitivity and precision for quantifying trace levels of this compound. mdpi.com It is considered a method of choice for routine multi-element analysis due to its low detection limits, wide elemental coverage, and wide linear measurement range. spectroscopyonline.com Detection limits in blood and urine are typically around 0.1–1 ppb for most techniques, including ICP-MS. cdc.gov The relationship between signal intensity and concentration in ICP-MS is linear over a wide range, approximately 8–12 orders of magnitude. nih.gov

However, this compound analysis by ICP-MS can be affected by spectral interferences, particularly from polyatomic ions like ⁴⁰Ar³⁵Cl⁺, ⁴⁰Ca³⁵Cl⁺, and others, which have the same nominal mass as the single isotope of this compound, ⁷⁵As. thermofisher.com Strategies to mitigate these interferences include using collision/reaction cells (CRC) with gases like oxygen, which can convert ⁷⁵As⁺ to ⁷⁵As¹⁶O⁺ (mass 91), separating it from the interfering ions. spectroscopyonline.comthermofisher.com Triple quadrupole ICP-MS (ICP-MS-MS) offers a more advanced solution for interference removal by precisely controlling the ions that enter the collision/reaction cell. spectroscopyonline.com

Atomic Fluorescence Spectroscopy (AFS) is a suitable detection technique for speciation studies concerning hydride forming elements, including this compound. rsc.orgresearchgate.net In AFS, atoms in the gaseous state are excited by a light source, and the emitted fluorescence radiation is measured.

AFS offers analytical features such as detection limits below µg/L and a wide linear calibration range up to mg/L, making it applicable to various environmental, biological, and food samples. rsc.orgresearchgate.net AFS can be a suitable alternative to AAS and ICP-MS for speciation studies. rsc.orgresearchgate.net Hydride generation is often coupled with AFS (HG-AFS) for enhanced sensitivity in this compound determination. researchgate.netacs.org HG-AFS has been used for the determination of this compound in geological samples and for this compound speciation after chromatographic separation. researchgate.netacs.org

X-ray Absorption Spectroscopy (XAS), particularly synchrotron-based XAS, is a powerful, non-destructive, element-specific technique used to study the chemical forms (species) of this compound in solid and aqueous phases. researchgate.netusgs.gov XAS can provide molecular-scale structural information about this compound species. researchgate.netusgs.gov

XAS encompasses two main regions: X-ray Absorption Near-Edge Spectroscopy (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy. uq.edu.au XANES is sensitive to the oxidation state of this compound, with the absorption edge energy shifting to higher values with increasing oxidation state. uq.edu.au XANES can be used to identify the oxidation state and quantify the relative abundance of different oxidation states or phases present by fitting linear combinations of spectra from known model compounds. researchgate.netuq.edu.au EXAFS provides information about the local coordination environment of the this compound atom. uq.edu.au

XAS is applicable to both solution and solid-phase samples and can differentiate between different this compound species based on their spectral features. researchgate.netuq.edu.au It has been employed to study this compound speciation in various matrices, including rocks, soils, sediments, and biological samples like human nail clippings. researchgate.netusgs.govmcmaster.ca

Chromatographic Techniques for Speciation

While spectroscopic techniques like AAS, ICP-AES, and ICP-MS are effective for total this compound quantification, chromatographic techniques are essential for separating different this compound species before detection. This separation step is crucial because the toxicity and behavior of this compound are highly dependent on its chemical form. researchgate.netnih.gov

Chromatographic techniques separate this compound species based on their different physicochemical properties, such as charge, polarity, and size. The separated species are then typically detected by a sensitive, element-specific detector, often ICP-MS or AFS. researchgate.netnih.govthermofisher.com

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most common chromatographic techniques used for this compound speciation. nih.govthermofisher.com HPLC methods for this compound speciation often utilize reversed-phase chromatography with buffered mobile phases to achieve the necessary resolution of target species. thermofisher.com Ion exchange chromatography (both anion and cation exchange) is widely used, particularly for separating inorganic this compound species (arsenite and arsenate) and charged organic species. researchgate.netrsc.orgnih.gov Anion exchange is commonly used for anionic this compound species, while cation exchange is used for positively charged compounds like arsenobetaine (B179536) and arsenocholine (B1203914). rsc.org

Coupling chromatographic techniques with highly sensitive detectors, such as HPLC-ICP-MS, is considered a gold-standard approach for comprehensive this compound speciation due to the combination of effective separation and high analytical sensitivity. researchgate.netnih.govmdpi.comnih.gov This hyphenated technique allows for the identification and quantification of multiple this compound species in complex matrices. researchgate.netnih.govnih.gov HPLC-ICP-MS has been successfully applied to determine this compound speciation in various samples, including blood plasma and urine. cdc.govmdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is another effective technique for detecting this compound species, often requiring derivatization prior to analysis. researchgate.netnih.gov

Research findings highlight the importance of appropriate sample preparation and extraction techniques for this compound speciation analysis, especially in complex matrices like food and biological samples. nih.govcdc.govnih.gov Methods like solvent extraction and enzymatic digestion have been developed to extract this compound species from solid samples while preserving their chemical form. nih.govcdc.gov

The choice of chromatographic and detection techniques depends on the specific this compound species of interest, the sample matrix, required sensitivity, and available resources. While LC-ICP-MS remains a gold standard, other techniques and hyphenated methods continue to be developed and refined for improved speed, accuracy, and cost-effectiveness in this compound speciation. researchgate.netnih.gov

Here is a summary of detection limits for various spectroscopic techniques used for this compound analysis:

TechniqueTypical Detection Limit Range (in solution)NotesSource
Flame AASHigher than HG-AAS, ICP-AES, ICP-MSOften coupled with Hydride Generation for lower detection limits. cdc.govshimadzu.com
HG-AAS~1 ppb (in solution), 0.002 mg/L (Method 7061A)Enhanced sensitivity compared to conventional flame AAS. shimadzu.comepa.gov
ICP-AES (ICP-OES)Can be improved by HG; single ppb range for AsMulti-element capability. HG improves LODs by ~2 orders of magnitude. scienceasia.orgspectroscopyonline.com
HG-ICP-AES0.10-0.6 µg/L (for As species in wine)Improved detection limits compared to direct ICP-AES. pjoes.compjoes.com
ICP-MS0.1-1 ppb (blood/urine), sub-ppb range possibleHigh sensitivity, wide linear range, multi-element capability. cdc.govnih.govspectroscopyonline.com
AFSBelow µg/LSuitable for hydride forming elements. rsc.orgresearchgate.net
HG-AFS1.1 μg/kg (in maize tortilla extract)Enhanced sensitivity for this compound speciation. researchgate.net
XASSensitive to parts per millionProvides speciation and structural information in solid/aqueous phases. uq.edu.au

Note: Detection limits can vary significantly depending on the specific instrument, matrix, and method parameters.

Interactive Data Table: Comparison of Spectroscopic Techniques for this compound Analysis

TechniquePrincipleCommon Sample TypesAdvantagesDisadvantagesTypical Detection Limit (General)
Atomic Absorption Spectrophotometry (AAS)Measures absorption of specific wavelength by ground-state atomsBiological materials, environmental samplesRelatively common and cost-effective, especially with HGCan have higher detection limits than ICP-based methods; matrix interferencesppb to sub-ppm (can be lower with HG)
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES/OES)Measures emitted light from excited atoms in plasmaEnvironmental samples, food, biological fluidsMulti-element capability, good detection powerCan be affected by spectral interferences; detection limits may be higher than ICP-MSppb to sub-ppm
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Measures mass-to-charge ratio of ions from plasmaEnvironmental samples, biological fluids, foodHigh sensitivity, low detection limits, wide linear range, multi-element capabilityCan be affected by spectral interferences (polyatomic ions); relatively higher costsub-ppb to ppb
Atomic Fluorescence Spectroscopy (AFS)Measures fluorescence emitted by excited atomsEnvironmental samples, biological samples, foodSuitable for hydride forming elements, good sensitivityLess common than AAS or ICP-based methodssub-ppb to ppb
X-ray Absorption Spectroscopy (XAS)Measures absorption of X-rays by core electronsSolid and aqueous phases (minerals, soils, biological tissues)Provides speciation and structural information directly in solid/aqueous samples, non-destructiveRequires synchrotron source, data analysis can be complexppm range

Interactive Data Table: Applications of Chromatographic Techniques for this compound Speciation

Chromatographic TechniqueSeparation PrincipleCoupled Detection TechniquesCommon this compound Species SeparatedSample Types
High-Performance Liquid Chromatography (HPLC)Reversed-phase, ion exchange, ion pair, size exclusion, HILICICP-MS, ESI-MS/MS, HG-AFS, HG-AAS, HG-AESInorganic (As(III), As(V)), organic (MMA, DMA, AsB, AsC, arsenosugars, arsenolipids)Environmental water, biological fluids (urine, blood), food (seafood, rice)
Ion Chromatography (IC)Ion exchangeICP-MSInorganic (As(III), As(V)), charged organic speciesEnvironmental water, biological fluids
Gas Chromatography (GC)Volatility (often requires derivatization)MS, ICP-MSVolatile this compound species, or species converted to volatile derivativesVarious (depending on derivatization)

Gas Chromatography (GC)

Gas Chromatography (GC) is another technique used for this compound analysis, particularly for volatile or semi-volatile this compound compounds. bohrium.comnih.govresearchgate.netcdc.govnih.govnih.govplos.orgsepscience.comjst.go.jpresearchgate.net However, most common this compound species, especially inorganic forms and many organic species, are non-volatile. jst.go.jp Therefore, GC analysis of these species typically requires a derivatization step to convert them into volatile derivatives. nih.govplos.orgjst.go.jp Various thiolation reagents, such as thioglycol methylate (TGM), thioglycol ethylate (TGE), and 2,3-dimercapto-1-propanol (BAL), have been used for derivatizing this compound compounds for GC analysis. nih.govplos.orgjst.go.jpresearchgate.net

GC-based methods have been applied to the analysis of this compound forms in various matrices, including water and plants. nih.govplos.org While GC-MS has been explored for this compound speciation, its application to complex matrices like soil has been noted as challenging due to matrix interference. nih.govplos.org The derivatization process itself can introduce complexities, such as the formation of reagent-related byproducts that may interfere with chromatographic separation. plos.org

Ion Chromatography (IC)

Ion Chromatography (IC) is a specialized form of liquid chromatography that is well-suited for the separation of ionic and polar this compound species. scirp.orgrsc.orgthermofisher.comscirp.orgthermofisher.com It separates analytes based on their charge interaction with a charged stationary phase. rsc.org For this compound speciation, IC is frequently used to separate inorganic this compound species, arsenite [As(III)] and arsenate [As(V)], which exist as anions in many aqueous matrices. rsc.orgtandfonline.comoup.com Ion exchange columns, such as strong anion exchange columns, are commonly employed for this purpose. rsc.orgtandfonline.comrsc.org

IC can also be used for the speciation of cationic this compound compounds using cation exchange chromatography. rsc.org Compared to some HPLC methods, IC can offer advantages in terms of lower consumables cost over time, although the initial instrument cost might be higher. thermofisher.com IC provides a metal-free sample path, which can be beneficial for minimizing background signals when coupled with certain detectors. rsc.org

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been applied to this compound speciation. scirp.orgmdpi.comresearchgate.netthermofisher.comnih.govrsc.orgasianpubs.orgutas.edu.aursc.orgrsc.orgacs.orgacs.org CE separates analytes based on their charge and size through their differential migration in an electric field within a narrow capillary tube. rsc.org This technique offers high separation efficiency and requires small sample volumes. rsc.org

CE methods have been developed to separate a range of this compound species, including inorganic forms [As(III), As(V)] and various organic species like monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), arsenobetaine (AsB), and arsenocholine (AsC). nih.govrsc.orgasianpubs.orgutas.edu.aursc.orgacs.org The separation is typically performed using a background electrolyte (BGE) whose composition and pH are optimized to achieve the desired resolution. utas.edu.aursc.orgacs.org While CE can be coupled with UV detection at sufficiently high concentrations, its sensitivity for trace-level this compound speciation is significantly enhanced when coupled with more sensitive detectors like ICP-MS or ESI-MS. nih.govrsc.orgrsc.org Challenges in CE for this compound speciation can include achieving baseline separation for all target species and potential issues with detection limits for certain compounds when not coupled to a highly sensitive detector. rsc.org

Coupled and Hyphenated Techniques

Coupling separation techniques with sensitive and element-specific detectors is crucial for achieving the low detection limits and accurate quantification required for this compound speciation in complex matrices. Hyphenated techniques combine the separation power of chromatography or electrophoresis with the detection capabilities of techniques like mass spectrometry. rsc.orgmdpi.com

LC-ICP-MS

Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) is widely regarded as the gold standard for comprehensive this compound speciation due to its high sensitivity, selectivity, and accuracy. bohrium.comnih.govresearchgate.netmdpi.comresearchgate.netnerc.ac.ukspectroscopyonline.commdpi.comthermofisher.comanalytik-jena.fringeniatrics.comnih.gov In this hyphenated technique, LC separates the different this compound species based on their physicochemical properties, and the effluent from the LC column is directly introduced into the ICP-MS for element-specific detection and quantification. nerc.ac.ukingeniatrics.com ICP-MS detects this compound based on its characteristic mass-to-charge ratio (typically ⁷⁵As⁺), providing high sensitivity and minimizing interference from other elements. thermofisher.commdpi.comthermofisher.comnih.govrsc.org

LC-ICP-MS systems can separate and quantify a wide array of this compound species, including inorganic this compound [As(III) and As(V)], methylated species (MMA and DMA), and organic this compound compounds like arsenobetaine (AsB) and arsenocholine (AsC). nerc.ac.ukspectroscopyonline.commdpi.comthermofisher.comingeniatrics.comnih.govshimadzu.comrsc.org Various LC separation modes, such as anion exchange, cation exchange, and reversed-phase chromatography, are coupled with ICP-MS depending on the nature of the this compound species being analyzed and the sample matrix. rsc.orgmdpi.comnih.govshimadzu.com

LC-ICP-MS offers very low detection limits, often in the low parts per billion (µg/L) or even parts per trillion (ng/L) range, making it suitable for trace analysis in environmental and biological samples. mdpi.comtandfonline.comthermofisher.comrsc.org For example, a method developed for the simultaneous determination of this compound and mercury species in human urine using HPLC-ICP-MS reported LODs for four this compound species ranging from 0.030 to 0.086 µg/L and LOQs from 0.10 to 0.29 µg/L. mdpi.com Another study using IC-ICP-MS for As(III), As(V), and AsB in water and chicken samples achieved LODs of 16.5 ng/L, 14.1 ng/L, and 6.2 ng/L, respectively. tandfonline.com A method coupling HPLC with sector field ICP-MS achieved even lower detection limits, between 0.3 to 1.6 pg/g for five this compound species. thermofisher.com

Interferences in ICP-MS, such as the formation of ⁴⁰Ar³⁵Cl⁺ which has the same nominal mass as ⁷⁵As⁺, can occur, particularly when analyzing samples or using mobile phases containing chloride. thermofisher.comrsc.org However, chromatographic separation in LC-ICP-MS can often resolve chloride from the this compound species of interest, mitigating this interference. thermofisher.comrsc.org Operating the ICP-MS in collision/reaction cell mode can also effectively remove such polyatomic interferences. thermofisher.commdpi.comnih.gov

Research findings highlight the effectiveness of LC-ICP-MS for this compound speciation in various matrices. A method for this compound speciation in rice using IC-ICP-MS achieved fortification recoveries between 83% and 100% for arsenite, arsenate, MMA, and DMA. rsc.org The sum of the speciated this compound concentrations determined by IC-ICP-MS in rice samples ranged from 84% to 99% of the total this compound concentration measured by ICP-MS. rsc.org

This compound SpeciesLOD (µg/L) mdpi.comLOQ (µg/L) mdpi.comRecovery (%) mdpi.comIntra-day RSD (%) mdpi.comInter-day RSD (%) mdpi.comLOD (ng/L) tandfonline.com
As(III)0.0300.1096-1000.9-7.40.8-9.916.5
As(V)0.0860.2999-1021.1-6.00.8-9.214.1
MMA--99-1121.1-6.00.8-9.2-
DMA--87.0-110.31.1-6.00.8-9.2-
AsB-----6.2

Note: LOD = Limit of Detection, LOQ = Limit of Quantitation, RSD = Relative Standard Deviation. Data compiled from cited sources mdpi.comtandfonline.com.

GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) can be used for the analysis of this compound species, particularly after appropriate derivatization to make them volatile. bohrium.comnih.govresearchgate.netnih.govplos.orgjst.go.jpresearchgate.net While LC-ICP-MS is often the preferred technique for this compound speciation due to its direct applicability to many species, GC-MS offers high separation capability and sensitive detection for volatile compounds. jst.go.jp

GC-MS methods for this compound speciation typically involve the conversion of non-volatile this compound species, such as inorganic this compound [As(III) and As(V)] and methylated arsenicals (MMA, DMA), into volatile derivatives using reagents like thiols. nih.govplos.orgjst.go.jpresearchgate.net The derivatized species are then separated on a GC column and detected by a mass spectrometer, which provides both quantitative information and structural confirmation through mass fragmentation patterns. nih.govplos.orgresearchgate.net

GC-MS has been applied to the determination of inorganic this compound and monomethylarsonic acid (MMA) in urine samples after derivatization with 2,3-dimercapto-1-propanol. jst.go.jpnih.gov This method demonstrated good linearity, detection limits, and recoveries. jst.go.jpnih.gov

This compound SpeciesLinearity Range (µg/L) jst.go.jpnih.govCorrelation Coefficient (r) jst.go.jpnih.govLOD (µg/L) jst.go.jpnih.govLOQ (µg/L) jst.go.jpnih.govRecovery (%) jst.go.jpnih.govIntra-day Precision (RSD %) jst.go.jpnih.govInter-day Precision (RSD %) jst.go.jpnih.gov
As(III)1–100>0.9990.2196–1000.9–7.40.8–9.9
As(V)1–100>0.9990.2199–1020.9–7.40.8–9.9
MMA1–100>0.9990.2199–1120.9–7.40.8–9.9

Note: LOD = Limit of Detection, LOQ = Limit of Quantitation, RSD = Relative Standard Deviation. Data compiled from cited sources jst.go.jpnih.gov.

While GC-MS requires derivatization, which can add complexity to the method, it can be a cost-effective and robust alternative to LC-ICP-MS for certain applications, particularly for monitoring specific volatile or easily derivatizable this compound species. jst.go.jp However, the non-selective reaction of some derivatization agents with both As(III) and As(V) can result in the formation of the same derivative, making it challenging to distinguish between these two inorganic species using GC-MS alone. nih.govplos.org

Hydride Generation-AAS/AES

Hydride Generation (HG) is a widely applied sample introduction technique coupled with atomic absorption spectrometry (AAS) or atomic emission spectrometry (AES) for the determination of trace levels of hydride-forming elements, including this compound. researchgate.net This method leverages the reaction of this compound compounds with a reducing agent, typically sodium tetrahydroborate (NaBH₄), in an acidic medium to form volatile arsine gas (AsH₃). researchgate.netnih.govscielo.brpublicnow.com

In HG-AAS, the generated arsine gas is transported by an inert carrier gas (such as argon or nitrogen) into a heated quartz cell or flame, where it is atomized. nih.govpublicnow.comoiv.int The atomic vapor then absorbs monochromatic radiation from a hollow-cathode lamp specific to this compound, and the intensity of transmitted radiation is measured to determine the this compound concentration. nih.govcdc.gov This technique is commonly used for measuring total inorganic this compound, although a prior digestion step is necessary to convert organic this compound species to inorganic forms for total this compound determination in complex matrices like biological materials. nih.gov

HG-AES, also known as HG-ICP-AES or HG-MP-AES when coupled with inductively coupled plasma or microwave plasma, utilizes the same hydride generation principle but detects this compound by measuring the atomic emission from the excited atoms in a plasma. researchgate.netnih.govrsc.org This approach can offer lower detection limits compared to HG-AAS. nih.gov

Selective determination of different this compound species, such as As(III), As(V), and dimethylarsinic acid (DMA), can be achieved by controlling the reaction conditions, particularly the pH and the reducing agent used for hydride generation. scielo.br For instance, selective generation of arsine from As(III) can be achieved at a specific pH, while the determination of total inorganic this compound requires the pre-reduction of As(V) to As(III) before hydride generation. scielo.brpublicnow.comoiv.intrsc.org

Research has demonstrated the application of HG-AAS for the determination of inorganic this compound in various matrices, including food samples like rice. rsc.orgjove.com A method for inorganic this compound determination in rice using HG-AAS involved extraction with nitric acid followed by selective arsine generation. rsc.org The limit of detection for As(III) was reported as 1.96 ng/g, and for total inorganic this compound, it was 3.85 ng/g, demonstrating the feasibility of this method for this compound speciation in rice. rsc.org Another study applied HG-MP-AES for total this compound analysis in Californian wines, achieving a method detection limit of 0.38 µg/L. rsc.org

Emerging and On-site Detection Technologies

The need for rapid, cost-effective, and portable methods for this compound detection has driven the development of emerging and on-site technologies. nih.gov These methods aim to provide faster analysis and facilitate in situ detection, particularly for inorganic this compound species like arsenite and arsenate. nih.gov

Colorimetric Assays

Colorimetric assays are analytical methods that rely on a change in color to indicate the presence and concentration of an analyte. For this compound detection, these assays often involve reactions that produce a colored product in the presence of this compound species. mdpi.comresearchgate.netamecj.com

Historically, methods like the Marsh reaction and the Gutzeit method were early colorimetric techniques for this compound detection. mdpi.comamecj.com The Gutzeit method, for example, involves the reaction of arsine gas with mercuric chloride paper, producing a yellow or brown stain. amecj.comamecj.com While simple and used in some field test kits, these methods can produce toxic byproducts like arsine gas and mercuric compounds, requiring protective equipment. amecj.comamecj.commdpi.com

The molybdenum blue method is another frequently used colorimetric technique, particularly for detecting arsenate (As(V)). mdpi.commdpi.com This method is based on the formation of a blue complex when arsenate reacts with reduced molybdenum. mdpi.com This specificity allows for the differentiation between As(V) and As(III). mdpi.com

More recent advancements in colorimetric this compound detection involve the use of nanomaterials, such as gold nanoparticles (AuNPs) and silver nanoparticles (AgNPs). mdpi.comresearchgate.netamecj.commdpi.com These nanoparticles can be functionalized to selectively bind to this compound species, leading to changes in their optical properties (e.g., aggregation-induced color changes) that are visible to the naked eye or detectable by UV-Vis spectroscopy. mdpi.comamecj.commdpi.com For instance, functionalized AuNPs have shown high selectivity towards arsenite, with detection limits as low as 0.12 ppb. mdpi.com The color change observed with these nanoparticle-based sensors can be correlated to the this compound concentration, providing a sensitive and cost-effective detection method. mdpi.comamecj.com

Electroanalytical Methods

Electroanalytical methods involve the use of electrochemical techniques to measure the concentration of an analyte based on its electrochemical properties. These methods offer advantages such as high sensitivity, low cost, and portability, making them suitable for on-site this compound detection. wikipedia.orgnih.govwikipedia.org

Various electroanalytical techniques have been explored for this compound sensing, including voltammetry. nih.gov These methods typically involve applying a potential to an electrode immersed in a sample containing this compound and measuring the resulting current. The current generated is proportional to the concentration of the this compound species.

Research in this area focuses on developing modified electrodes with enhanced sensitivity and selectivity for different this compound species. The use of nanomaterials and other functional materials as electrode modifiers can improve the performance of electroanalytical sensors for this compound detection.

Biosensors (Whole Cell Biosensors, Aptasensors)

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific analyte. In the context of this compound detection, biosensors offer the potential for highly selective and sensitive analysis. wikipedia.org

Whole-cell biosensors utilize living cells that have been engineered or naturally possess a response mechanism to the presence of this compound. This response, such as the expression of a reporter protein (e.g., fluorescence or luminescence), can be measured to quantify the this compound concentration.

Aptasensors employ aptamers, which are single-stranded DNA or RNA oligonucleotides that can bind specifically to target molecules or ions, including this compound species. researchgate.netamecj.com Aptasensors for this compound detection typically involve immobilizing aptamers on a surface and detecting the binding of this compound through various transduction mechanisms, such as electrochemical or optical signals. For example, aptamers have been used in colorimetric assays for arsenite detection by regulating enzyme activity. researchgate.netamecj.com

These biosensing approaches offer high specificity due to the selective binding of biological recognition elements to this compound species, contributing to accurate speciation analysis.

Microfluidic Devices

Microfluidic devices, also known as lab-on-a-chip systems, integrate multiple laboratory functions onto a single chip, typically involving fluid channels with dimensions in the micrometer range. wikipedia.org These devices offer advantages such as reduced sample and reagent consumption, faster analysis times, and portability, making them suitable for on-site this compound analysis. nih.govwikipedia.org

Microfluidic devices can incorporate various analytical techniques, including colorimetric detection, electrochemistry, and even integrated sample preparation steps, for the quantification and speciation of this compound. By miniaturizing and automating the analytical process, microfluidic devices enable rapid and efficient this compound analysis outside of traditional laboratory settings. nih.gov

Emerging microfluidic platforms are being developed for the in situ detection of inorganic this compound species in environmental samples. nih.gov These devices can facilitate quick screening and monitoring of this compound contamination in water sources and other matrices.

Sample Preparation and Matrix Effects in this compound Analysis

Sample preparation is a critical step in this compound analysis, particularly for complex matrices like environmental and biological samples. nih.govfishersci.nl The goal of sample preparation is to extract this compound species from the matrix, remove interfering substances, and often convert this compound to a suitable form for the chosen analytical technique. nih.gov

Various sample preparation methods are employed depending on the sample matrix and the this compound species of interest. For total this compound analysis in biological materials, digestion or wet-ashing with strong acids (e.g., nitric, sulfuric, perchloric acids) is commonly used to degrade organic this compound compounds to inorganic this compound. nih.gov Microwave-assisted digestion is also utilized, employing harsh oxidation conditions and microwave heating. nih.gov For accurate results, it is important to ensure the completeness of the oxidation during digestion. nih.gov

For this compound speciation analysis, extraction techniques are often used instead of digestion to preserve the chemical form of the this compound species. nih.govresearchgate.net The choice of extraction method depends on the solubility and nature of the this compound species. For example, methanol-water mixtures with microwave heating are commonly used to extract polar this compound species from tissues, while non-polar solvents are required for this compound-lipids. rsc.orgresearchgate.net Dilute acids can also enhance the extraction efficiency of certain tissue-bound this compound species. rsc.orgresearchgate.net The efficiency of extraction is critically dependent on factors such as particle size. rsc.orgresearchgate.net

Solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) are emerging microextraction techniques that aim to simplify sample preparation and reduce solvent consumption. nih.gov These methods involve extracting analytes into a minimal amount of solid adsorbent or liquid phase, respectively, minimizing interferences from the sample matrix. nih.gov

Matrix effects can significantly influence the accuracy of this compound analysis. researchgate.net These effects arise from components in the sample matrix that can interfere with the analytical signal, either by suppressing or enhancing it. researchgate.net Matrix interferences can occur during hydride generation, atomization, or detection steps. publicnow.com For instance, certain substances in the sample can affect the efficiency of hydride formation or cause signal suppression in atomic spectrometry. publicnow.com

To mitigate matrix effects, various strategies are employed, including matrix matching of standards, the use of internal standards, and employing analytical techniques that are less susceptible to interferences. researchgate.net For instance, hydride generation coupled with atomic fluorescence spectroscopy (HG-AFS) is reported to offer greater freedom from interference compared to HG-AAS. nih.gov In speciation analysis, matrix interferences need to be accounted for, and methods should be evaluated using spikes and certified reference materials to ensure accuracy. rsc.orgresearchgate.net

Molecular and Cellular Mechanisms of Arsenic Interaction

Mechanisms of Arsenic Transport and Accumulation in Biological Systems

The uptake and accumulation of this compound in living organisms are mediated by various transport systems, often those designed for essential nutrients with similar chemical properties. The primary inorganic forms of this compound in the environment are arsenate [As(V)] and arsenite [As(III)]. oup.com

Uptake and Transport in Plants (e.g., Phosphate (B84403) Transporters, Aquaporins)

In aerobic environments, arsenate [As(V)] is the dominant form of this compound and is readily taken up by plant roots. oup.comnih.gov Due to its structural similarity to phosphate (Pi), As(V) enters plant cells primarily through phosphate transporters. oup.comnih.govoatext.comresearchgate.netnih.govulisboa.ptannualreviews.org Members of the Phosphate Transporter 1 (Pht1) family, including Arabidopsis thaliana Pht1;1 and 1;4, have been identified as mediating a significant portion of As(V) influx. oup.comnih.gov In rice (Oryza sativa), specialized transmembrane PHT proteins like OsPht1;1 and OsPht1;8 are involved in the uptake and distribution of As(V) compounds. oatext.com

In anaerobic or flooded soils, arsenite [As(III)] is the predominant form due to microbial reducing activity. nih.govresearchgate.net As(III) uptake in plants, particularly in aquatic species, is a major factor in this compound toxicity. nih.gov Aquaglyceroporins, a type of aquaporin, play a key role in facilitating the transport of As(III) into plant cells. nih.govoatext.comresearchgate.netnih.govulisboa.ptannualreviews.org Nodulin 26-like intrinsic proteins (NIPs) are a subfamily of plant aquaporins known to transport arsenite in various plant systems. nih.govoatext.comresearchgate.netnih.govulisboa.ptannualreviews.org For instance, in rice, NIP members like OsNip are involved in As(III) migration. oatext.com Some plasma membrane intrinsic proteins (PIPs) in rice, such as OsPIP2;4, OsPIP2;6, and OsPIP2;7, also participate in As(III) transport in roots and stems, although their synthesis is downregulated in response to As(III). oatext.com In rice, arsenite uptake can also utilize the highly efficient silicon transport pathway. researchgate.netnih.govulisboa.ptannualreviews.org

Organic this compound compounds, such as monomethylarsinic acid (MMA) and dimethylarsinic acid (DMA), can also be taken up by plants. oup.com While the knowledge about plant mechanisms for organic this compound uptake is still developing, studies suggest that aquaglyceroporins may be involved, similar to inorganic As(III) forms. oatext.com In rice, DMA can accumulate at higher concentrations than inorganic forms, and MMA(III) is reportedly influxed faster than DMA(III). oatext.com

Cellular Uptake Mechanisms in Microorganisms

Microorganisms have evolved diverse mechanisms to cope with this compound, including specific uptake systems. tandfonline.comfrontiersin.orgrepec.orgnih.gov In prokaryotes, arsenate [As(V)] primarily enters cells via phosphate transport systems like Pit and Pst. nih.govoatext.comtandfonline.comfrontiersin.orgresearchgate.net The Pit system is considered a main pathway for arsenate uptake in Escherichia coli. nih.govoatext.com The Pst system, while having a higher affinity for phosphate, transports arsenate less efficiently than Pit. oatext.com

Arsenite [As(III)] uptake in prokaryotes mainly occurs through aquaglyceroporins, such as GlpF in E. coli. nih.govoatext.comtandfonline.comfrontiersin.org GlpF was the first identified bacterial aquaporin involved in As(III) transport. oatext.com Some studies also indicate that hexose (B10828440) permeases can facilitate As(III) uptake in yeast and mammalian cells. nih.govoatext.com Organic this compound compounds, like methylated derivatives, can also be transported via aquaglyceroporins in microorganisms. oatext.com

Translocation and Redistribution within Organisms

Once inside an organism, this compound can be translocated and redistributed to various tissues and organs. The form of this compound significantly influences its translocation mechanism. oatext.com

In plants, this compound taken up by the roots is transported to the shoots, primarily via the xylem. researchgate.netnih.govnih.gov The predominant form translocated from root to shoot is often inorganic As(III), accounting for a large percentage of the total this compound. nih.govresearchgate.netnih.gov Most accumulated this compound tends to remain in the roots in many plant species, although hyperaccumulator plants are more efficient at translocating this compound to above-ground tissues. researchgate.netnih.govnih.gov Sequestration of this compound in vacuoles, potentially through complexation with phytochelatins, is a mechanism that can limit its transport to the xylem and subsequent accumulation in shoots and grains. researchgate.netnih.govulisboa.ptannualreviews.orgijplantenviro.com

Redistribution of this compound within plants, including transport to edible parts like rice grains, involves complex mechanisms. This compound transport to rice grains primarily occurs through the phloem. mdpi.com Studies indicate that both As(III) and methylated this compound species like DMA are transported from leaves to grains. mdpi.com Inorganic this compound tends to accumulate in the vascular bundles of the grain epidermis, while DMA is more likely to enter the endosperm. mdpi.com Organic this compound appears to be more mobile than inorganic this compound in the phloem. mdpi.com

In mammals, ingested arsenate [As(V)] is taken up in the gut via carriers that normally process phosphate, such as Na+: Pi cotransporters. nih.gov As(III) uptake in mammalian cells can occur through aquaglyceroporins like AQP7 and AQP9, as well as hexose permeases. nih.gov

Intracellular Biotransformation Pathways

Within cells, this compound undergoes biotransformation, primarily involving redox reactions and methylation. These processes influence this compound's toxicity, mobility, and excretion. nih.govshb.ac.cnresearchgate.net

Arsenate Reduction to Arsenite

A critical step in this compound biotransformation is the reduction of arsenate [As(V)] to arsenite [As(III)]. nih.govresearchgate.netoup.com This reduction is significant because As(III) is generally considered more toxic than As(V) due to its high reactivity with sulfhydryl groups in proteins. frontiersin.orgnih.gov

In both prokaryotes and eukaryotes, this reduction is often catalyzed by arsenate reductases (ArsC). nih.govnih.govfrontiersin.orgresearchgate.netpnas.orgnih.govebi.ac.uk These enzymes facilitate the conversion of As(V) to As(III), often utilizing thiols like glutathione (B108866) (GSH) as reductants. nih.govresearchgate.netoup.com The mechanism of arsenate reduction by ArsC involves a series of steps, including a nucleophilic attack on the arsenate substrate and the formation and resolution of disulfide intermediates within the enzyme. pnas.orgebi.ac.uk Different families of ArsC exist, with varying structures and cofactors involved in their reactivation after reducing arsenate. pnas.orgnih.gov

In plants, arsenate taken up by cells is rapidly reduced to arsenite. researchgate.netnih.govulisboa.ptannualreviews.orgnih.gov This intracellular reduction is a key factor in this compound metabolism and detoxification in plants. researchgate.netnih.govulisboa.ptannualreviews.org

Methylation of this compound Species

Methylation is a major biotransformation pathway for inorganic this compound in many organisms, including mammals and some microorganisms. nih.govshb.ac.cnresearchgate.netresearchgate.netresearchgate.netduke.edunih.govacs.orgnih.gov This process involves the sequential addition of methyl groups to this compound species, typically starting with arsenite [As(III)]. researchgate.netresearchgate.netresearchgate.netnih.govacs.org

The primary pathway involves the conversion of inorganic arsenite (iAsIII) to monomethylarsonic acid (MMA) and then to dimethylarsinic acid (DMA). researchgate.netresearchgate.netresearchgate.netduke.edu Each methylation step often involves a reduction of the this compound from a pentavalent to a trivalent state. duke.edunih.gov S-adenosylmethionine (SAM) serves as the methyl group donor in these reactions. researchgate.netduke.eduacs.org

This compound methyltransferases, such as this compound (+3 oxidation state) methyltransferase (As3mt) in higher organisms and this compound methyltransferase (ArsM) in prokaryotes and some eukaryotes, catalyze these methylation reactions. duke.eduacs.orgpnas.org While methylation was historically considered a detoxification process leading to less toxic and more readily excreted forms like MMA(V) and DMA(V), it is now understood that intermediate trivalent methylated species, particularly MMA(III) and DMA(III), can be highly toxic. researchgate.netresearchgate.netduke.edunih.gov

In microorganisms, this compound methylation can lead to the formation of volatile this compound species, contributing to the this compound biogeochemical cycle. researchgate.netpnas.org

Detoxification Mechanisms (e.g., Phytochelatin (B1628973) Synthesis, Glutathione Conjugation)

Organisms have evolved detoxification mechanisms to mitigate this compound toxicity, primarily involving chelation and subsequent sequestration or efflux. Two key processes are the synthesis of phytochelatins and conjugation with glutathione.

Phytochelatins (PCs) are cysteine-rich peptides synthesized from glutathione (GSH) by the enzyme phytochelatin synthase (PCS). pnas.orgnih.govscielo.br This synthesis is induced in the presence of this compound and other heavy metals. pnas.orgnih.gov PCs bind to metal(loid)s, including arsenite (As(III)), through their sulfhydryl (-SH) groups, forming stable complexes. pnas.orgresearchgate.netmdpi.com These metal-PC complexes are then transported into vacuoles for sequestration, effectively reducing the concentration of free toxic metal(loid)s in the cytoplasm. pnas.orgmdpi.comresearchgate.netuzh.ch Studies in plants like Arabidopsis thaliana have shown that ABCC-type transporters, specifically AtABCC1 and AtABCC2, are involved in the vacuolar sequestration of As(III)-PC complexes, playing a crucial role in this compound tolerance. pnas.orguzh.ch Overexpression of PC synthase genes, alone or with γ-glutamylcysteine synthetase, can enhance tolerance to this compound stress. researchgate.netscispace.com

Glutathione (GSH), a tripeptide, is another crucial component of this compound detoxification. It can directly bind to As(III), forming As(III)-GSH conjugates. pnas.orguzh.chmdpi.com These conjugates can then be transported into vacuoles or extruded from the cell, reducing intracellular this compound levels. pnas.orguzh.chmdpi.com In humans, ABCC1 and ABCC2 transporters have been shown to be involved in the transport of As(III) conjugated to GSH. pnas.orguzh.ch GSH also plays a vital role in maintaining cellular redox balance, which is often disrupted by this compound exposure. nih.govresearchgate.netnih.gov

Cellular Stress Responses to this compound Exposure

This compound exposure triggers a variety of cellular stress responses aimed at counteracting its toxic effects. These responses include the induction of oxidative stress, damage to DNA and alterations in repair mechanisms, interference with protein function, and disruption of metabolic pathways.

Oxidative Stress Induction

This compound is a potent inducer of oxidative stress, leading to an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system. nih.govmdpi.comresearchgate.netmdpi.comtandfonline.com Both inorganic and methylated trivalent this compound species can induce ROS generation. nih.gov Mechanisms contributing to this compound-induced oxidative stress include mitochondrial dysfunction, cellular antioxidant imbalance, and impairment of ROS-scavenging enzymes such as superoxide (B77818) dismutase, catalase, glutathione peroxidase, glutathione S-transferase, and glutathione reductase. nih.govmdpi.com The depletion of intracellular GSH upon chronic this compound exposure further exacerbates oxidative stress, as GSH is essential for scavenging ROS. nih.govresearchgate.net

DNA Damage and Repair Alterations

This compound can induce DNA damage both directly and indirectly through the generation of ROS. nih.govresearchgate.netplos.orgscispace.com Oxidative stress resulting from this compound exposure can lead to oxidative DNA damage, including the formation of lesions like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.govplos.org this compound also interferes with DNA repair pathways, compromising the cell's ability to mend damaged DNA. nih.govresearchgate.netplos.orgresearchgate.netnih.gov This interference can occur through several mechanisms, including diminished expression of DNA repair genes, functional disruption of DNA repair proteins, and induction of a chromatin environment not conducive to repair. nih.gov Arsenite can inhibit the activity of DNA ligases and poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for initiating DNA damage response. nih.govplos.orgresearchgate.netnih.gov this compound may also affect DNA methylation patterns, contributing to genomic instability. nih.govresearchgate.netplos.orgscispace.com

Protein Interaction and Inhibition (e.g., Thiol Binding)

Trivalent this compound species, particularly As(III), exhibit a high affinity for sulfhydryl (-SH) groups found in cysteine residues of proteins. nih.govgoogle.comresearchgate.netresearchgate.net The interaction of this compound with these thiol groups can alter protein conformation and impair their function. nih.govresearchgate.net This binding is considered a primary mechanism of trivalent this compound toxicity. nih.govresearchgate.net Many enzymes and proteins involved in various cellular processes are susceptible to inhibition through this thiol binding. For example, this compound can bind to critical cysteine residues in proteins involved in DNA repair, leading to their functional disruption. nih.govresearchgate.netresearchgate.netnih.gov

Interference with Metabolic Pathways (e.g., Phosphate Mimicry)

Arsenate (As(V)), the pentavalent form of this compound, can interfere with metabolic pathways by mimicking phosphate (PO₄³⁻) due to their similar chemical properties and structures. cdnsciencepub.comfrontiersin.orgbrainly.comresearchgate.net Arsenate can compete with phosphate for uptake via phosphate transporters. cdnsciencepub.com Once inside the cell, arsenate can substitute for phosphate in phosphorylation reactions, forming unstable arsenylated compounds. quora.com For instance, in glycolysis, arsenate can replace phosphate in the conversion of glyceraldehyde-3-phosphate, forming 1-arseno-3-phosphoglycerate, which rapidly hydrolyzes, bypassing the ATP-producing step. quora.com This "arsenolysis" uncouples oxidative phosphorylation, reducing ATP production and disrupting cellular energy metabolism. nih.govwjgnet.com this compound can also interfere with enzymes involved in glucose metabolism by interacting with sulfhydryl and phosphate groups. wjgnet.comnih.gov

Mechanisms of this compound Resistance in Microorganisms

Microorganisms have developed diverse mechanisms to cope with this compound toxicity, reflecting the ubiquitous presence of this compound in various environments. cdnsciencepub.comfrontiersin.orgnih.gov These mechanisms are often encoded by this compound resistance (ars) operons. cdnsciencepub.comfrontiersin.orgfrontiersin.orgmicrobiologyresearch.orgasm.org

The most common mechanism involves the efflux of arsenite from the cell, reducing its intracellular concentration. cdnsciencepub.comfrontiersin.orgmicrobiologyresearch.orgnih.gov This is typically mediated by efflux pumps. In many bacteria, the ars operon contains genes such as arsR, arsB, and arsC. cdnsciencepub.comfrontiersin.orgmicrobiologyresearch.orgnih.gov ArsR is a transcriptional repressor that regulates the expression of the operon. nih.govresearchgate.netcdnsciencepub.comfrontiersin.orgmicrobiologyresearch.org ArsC is an arsenate reductase that reduces the less toxic arsenate (As(V)) to the more toxic arsenite (As(III)). cdnsciencepub.comfrontiersin.orgmicrobiologyresearch.orgnih.gov ArsB is a membrane-bound transporter that extrudes arsenite from the cell. cdnsciencepub.comfrontiersin.orgmicrobiologyresearch.orgnih.gov In some Gram-negative bacteria, an additional gene, arsA, encodes an ATPase subunit that forms a complex with ArsB, enhancing arsenite efflux. cdnsciencepub.commicrobiologyresearch.orgnih.gov Other efflux transporters, such as Acr3, are also involved in this compound resistance in various microorganisms. frontiersin.orgmicrobiologyresearch.orgasm.org

Besides efflux, some microorganisms can detoxify this compound through oxidation of arsenite to arsenate, a less toxic form. nih.gov Genes like arsO and arsP have been associated with resistance to organic arsenicals and their detoxification, including methylation and demethylation processes. frontiersin.orgmicrobiologyresearch.org The arsM gene encodes an arsenite S-adenosylmethionine methyltransferase (ArsM) that methylates arsenite. frontiersin.orgmicrobiologyresearch.org

Microbial this compound resistance genes are found on both chromosomes and plasmids and can be acquired through horizontal gene transfer. frontiersin.orgmicrobiologyresearch.org The widespread distribution of these genes highlights their importance for microbial survival in this compound-contaminated environments. cdnsciencepub.comfrontiersin.orgnih.gov

Enzymatic Detoxification

Enzymatic detoxification of this compound involves a series of biotransformation reactions that alter the chemical form of this compound, typically to facilitate its excretion or sequestration. The primary enzymatic pathway in many organisms is methylation, catalyzed by this compound methyltransferases.

In mammals, the key enzyme responsible for this compound methylation is this compound (+3 Oxidation State) Methyltransferase (AS3MT), also known as Cyt19 or Arsenite Methyltransferase. pnas.orggenecards.orgmybiosource.com AS3MT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to trivalent arsenicals. genecards.orgnih.govmdpi.com This process sequentially converts inorganic arsenite (iAs(III)) to monomethylarsonate (MMA(V)) and dimethylarsinate (B1200466) (DMA(V)). mdpi.comnih.govuniprot.org However, the exact mechanism and whether trivalent intermediates like monomethylarsenite (MMA(III)) and dimethylarsenite (DMA(III)) are the actual substrates for subsequent methylation steps or if oxidation occurs after methylation has been a subject of research. pnas.orgnih.govnih.govfrontiersin.orgacs.orgoncotarget.com Recent evidence suggests that methylation occurs in the presence of glutathione or other thiol compounds, supporting the idea that this compound is methylated in its trivalent forms. nih.govd-nb.info AS3MT is responsible for generating both monomethylated and dimethylated this compound metabolites. mdpi.comresearchgate.net

Studies on rabbit liver enzymes involved in this compound biotransformation have provided insights into the kinetics of these reactions. Arsenite methyltransferase and monomethylarsonate methyltransferase activities have been characterized, with different substrate affinities (Km values). nih.govacs.org

Another crucial enzymatic process in this compound detoxification, particularly in microorganisms and plants, is the reduction of arsenate (As(V)) to arsenite (As(III)). This reaction is catalyzed by arsenate reductases (ArsC). researchgate.netmdpi.com Although As(III) is generally considered more toxic than As(V), its reduction is often a prerequisite for subsequent efflux by ArsB or methylation by ArsM/AS3MT. mdpi.comwikipedia.org In bacteria, ArsC utilizes thiol compounds like glutathione and glutaredoxin as reducing agents. mdpi.com In eukaryotes, such as yeast, an arsenate reductase like Acr2p is involved in this reduction. nih.gov

Glutathione (GSH) plays a significant role in enzymatic detoxification, not only as a reductant for arsenate reductase but also by forming conjugates with trivalent arsenicals. d-nb.infowjgnet.comfrontiersin.org The formation of As(GS)₃ can reduce the concentration of reactive As(III) in the cell and is a substrate for some efflux transporters, as mentioned earlier. nih.govpnas.orgacs.orgacs.org Glutathione S-transferases (GSTs) are a superfamily of enzymes that catalyze the conjugation of GSH to various substrates, including electrophilic compounds and heavy metals like this compound, contributing to detoxification and protection against oxidative stress induced by this compound. wjgnet.comfrontiersin.org

Phytochelatin synthase (PCS) is another key enzyme involved in this compound detoxification in plants and some other organisms like fungi and earthworms. nih.govplos.orgmdpi.comscielo.br This enzyme catalyzes the synthesis of phytochelatins from glutathione in a reaction induced by the presence of metal(loid)s like this compound. nih.govplos.orgscielo.br The resulting PCs chelate As(III), forming complexes that can then be transported into vacuoles for sequestration. pnas.orguzh.chmdpi.commdpi.com

Data on the activity and substrates of key this compound detoxification enzymes illustrate the biochemical complexity of these pathways:

EnzymePrimary Substrate(s)Key RoleOrganisms
Arsenate Reductase (ArsC, Acr2p)As(V)Reduction of As(V) to As(III)Bacteria, Archaea, Fungi, Plants nih.govresearchgate.netmdpi.com
Arsenite Methyltransferase (AS3MT, ArsM)As(III)Methylation of As(III) to methylated arsenicals (MMA, DMA)Bacteria, Archaea, Eukaryotes (Mammals, Algae) pnas.orggenecards.orgnih.govmdpi.comnih.gov
Phytochelatin Synthase (PCS)GlutathioneSynthesis of Phytochelatins, which chelate As(III)Plants, Fungi, some Animals nih.govplos.orgmdpi.comscielo.br
Glutathione S-Transferase (GST)Various electrophiles, As(III) conjugatesConjugation of GSH to substrates, including this compound speciesWide range of organisms wjgnet.comfrontiersin.org

Note: This table is intended to be interactive, allowing users to filter or sort by enzyme, substrate, or organism.

Genetic and Epigenetic Research on Arsenic

Genetic Factors Influencing Arsenic Metabolism and Response

Individual susceptibility to this compound toxicity varies considerably, and genetic factors play a crucial role in this variation, particularly in the metabolism of this compound. The biotransformation of inorganic this compound involves a series of reduction and methylation reactions, primarily occurring in the liver. This process converts inorganic this compound into less toxic methylated species, which are then more readily excreted from the body.

Polymorphisms in this compound Metabolizing Genes (e.g., AS3MT)

Genetic polymorphisms in genes encoding enzymes involved in this compound metabolism are key determinants of how efficiently an individual can process this compound. The this compound (+3 oxidation state) methyltransferase (AS3MT) enzyme is central to this process, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to trivalent arsenicals (AsIII, MMAIII, and DMAIII) frontiersin.orgnih.govsysrevpharm.org.

Numerous studies have investigated the association between single nucleotide polymorphisms (SNPs) in the AS3MT gene and variations in this compound metabolism, typically assessed by the profile of this compound metabolites in urine (inorganic this compound, monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA)). While some discrepancies exist across different populations, certain AS3MT SNPs have been consistently linked to altered this compound methylation capacity. For instance, SNPs AS3MT 12390 (rs3740393) and AS3MT 14458 (rs11191439, Met287Thr) have shown consistent associations with this compound methylation patterns across various populations sysrevpharm.orgmdpi.com. Individuals carrying specific variants in AS3MT may exhibit differences in the proportion of urinary MMA and DMA, with some variants associated with more efficient methylation (higher percentage of DMA and lower percentage of MMA), which is generally considered a less toxic metabolic profile sysrevpharm.orgplos.orglu.se.

Other genes involved in one-carbon metabolism and reduction reactions, such as purine (B94841) nucleoside phosphorylase (PNP), glutathione (B108866) S-transferase omega 1 (GSTO1), and glutathione S-transferase omega 2 (GSTO2), also play a role in this compound biotransformation, and their genetic variants can influence this compound metabolism and susceptibility to toxicity nih.govlu.senih.gov. For example, genetic variants of PNP have been associated with the development of this compound-induced skin lesions nih.gov.

Genetic Variation in Transporter Genes

Membrane transporters are crucial for the uptake and efflux of this compound species in cells, thereby influencing intracellular this compound concentrations and subsequent toxicity. Genetic variations in these transporter genes can contribute to inter-individual differences in this compound response.

Studies using approaches like CRISPR/Cas9 loss-of-function screens have identified specific transporters that modulate this compound toxicity in human cells. For example, the multidrug resistance protein 1 (MRP1/ABCC1) has been shown to provide protection against this compound toxicity, likely by mediating the efflux of this compound conjugated to glutathione life-science-alliance.org. While importers of this compound and mercury were not as readily identified in one study, suggesting potential redundancy or low affinity among these transporters, the role of efflux transporters like ABCC1 highlights their importance in cellular defense against this compound life-science-alliance.org. Genetic variations in these transporter genes could theoretically impact the efficiency of this compound transport, leading to altered cellular accumulation and differential susceptibility to this compound-induced damage. Research in this compound-resistant soil bacteria has also demonstrated the diversity of arsenite transporter genes like arsB and ACR3, indicating the importance of transport mechanisms in this compound resistance nih.gov.

Implications of Genetic and Epigenetic Modifications

This compound, a known human carcinogen, is capable of inducing both genetic and epigenetic changes. frontiersin.org These alterations are associated with its biotransformation process, where resulting metabolites can cause molecular damage that accumulates over time. frontiersin.org The effects of these alterations include genomic instability, changes in gene expression, global and localized epigenetic reprogramming, and histone posttranslational modifications. frontiersin.org

Gene Expression Dysregulation

This compound exposure significantly impacts gene expression through various mechanisms, including changes in DNA methylation, modulation of signaling pathways, and dysregulation of microRNAs (miRNAs) and epigenetic regulators. consensus.app These changes can contribute to the development and progression of diseases. consensus.app

Epigenetic alterations induced by this compound exposure, such as abnormal changes in DNA methylation, histone modification, and miRNA/long non-coding RNA (lncRNA) expression, are pivotal in this compound-induced transformation, tumor growth, and angiogenesis. nih.gov this compound has been shown to induce both hypo- and hypermethylation, affecting gene expression in humans. frontiersin.orgnih.gov Global hypomethylation can result from competition for the pool of S-adenosylmethionine (SAM)-provided methyl groups and this compound-mediated inhibition of DNA methyltransferase (DNMT) enzymes. frontiersin.orgnih.gov In addition to global hypomethylation, this compound can reduce methylation at gene promoters and specific DNA regions. frontiersin.org

Studies have revealed widespread disruption of transcriptional activity following this compound exposure, indicating that the expression of genes involved in processes like oxidative stress and the DNA damage response is affected. mdpi.com Chronic low-dose arsenite exposure can lead to global hypomethylation and significant alterations in various gene expression clusters. mdpi.com While some studies observe global DNA methylation increase in humans exposed to this compound, contrary findings exist in in vitro and animal studies. jphsc.org Specific genes with altered methylation profiles due to this compound exposure have been associated with various cancer and non-cancer diseases. jphsc.org

This compound exposure also alters the expression of numerous miRNAs, which regulate gene expression and are implicated in cancer development and progression. consensus.appnih.gov However, a single consistent miRNA profile across studies has not been identified. consensus.app

Long-term Molecular Consequences

Chronic exposure to this compound, even at levels below the recommended WHO threshold, can result in long-term health effects in humans. frontiersin.org The molecular damage induced by this compound metabolites accumulates over time. frontiersin.org The alterations, particularly epigenetic ones, can persist and progressively create a favorable environment for disease-prone changes. frontiersin.org Alterations identified in adults may reflect accumulated molecular damage, while those in early developmental stages could indicate the initial signs of this compound-induced molecular damage. frontiersin.org

Epigenetic modifications, such as changes in DNA methylation, miRNA abundance, and post-translational histone modifications, are increasingly recognized as playing a major role in the development of diseases associated with this compound exposure. nih.gov Changes in gene methylation status mediated by this compound have been proposed to activate oncogene expression or silence tumor suppressor genes, leading to long-term changes in the activity of genes controlling cell transformation. nih.gov

Early life exposure to this compound can result in long-term health consequences, suggesting the involvement of heritable changes to the genome. acs.org For example, adults exposed to high water this compound concentrations prenatally and in early life have shown increased epigenetic age acceleration, a biomarker of disease risk and mortality. oup.com Prenatal this compound exposure has been linked to global hypomethylation of inflammatory and tumor suppressor genes and interference with de novo methylation. acs.orgbiorxiv.org

Arsenic Remediation Technologies and Methodologies

Physical and Chemical Remediation Methods

Physical and chemical remediation methods are the most commonly employed strategies for arsenic removal from water. These technologies leverage various mechanisms, including surface binding, aggregation and settling of particles, precipitation of insoluble this compound compounds, exchange of ions, separation by membranes, and chemical conversion of this compound species.

Adsorption is a widely used and promising technique for this compound removal due to its high efficiency, low cost, and ease of operation. rsc.org This process involves the binding of this compound species (ions or molecules) from the water onto the surface of a solid material, known as an adsorbent. The effectiveness of adsorption depends on the properties of the adsorbent, such as surface area and the presence of active sites, as well as water quality parameters like pH and the presence of competing ions. tandfonline.com

Iron-based Sorbents: These are among the most effective and widely studied adsorbents for this compound due to the strong affinity between iron and this compound. Materials such as iron oxy-hydroxides (e.g., goethite and ferrihydrite), zero-valent iron (ZVI), and iron-coated sand are commonly used. rsc.orgnih.gov Iron-based adsorbents can remove both arsenate (As(V)) and arsenite (As(III)), although the removal of As(V) is generally more efficient. tandfonline.com The mechanism involves the formation of inner-sphere complexes where this compound binds directly to the iron oxide surface. rsc.orgscispace.com The presence of phosphate (B84403) can significantly decrease this compound adsorption capacity as it competes for the same binding sites. rsc.orgnih.gov

Activated Alumina (B75360) (AA): Activated alumina is a porous, granular form of aluminum oxide (Al₂O₃) that effectively removes this compound through adsorption. sse.co.thmembranechemicals.com The process is highly dependent on pH, with optimal this compound removal occurring at a pH of 5.5. membranechemicals.com AA has a high surface area, which provides ample sites for this compound to attach. membranechemicals.com The efficiency of activated alumina can be enhanced by impregnating it with iron, creating iron-enhanced activated alumina, which exhibits a higher capacity for this compound. recofiltration.com Regeneration of the media is possible, typically using a caustic solution followed by acid neutralization. wecofilters.com

Metal-Organic Frameworks (MOFs): MOFs are a class of crystalline materials with exceptionally high surface areas and tunable pore sizes, making them promising candidates for this compound adsorption. rsc.orgnih.gov Their structure, consisting of metal ions or clusters linked by organic ligands, can be tailored to have a high affinity for specific this compound species. nih.gov Zirconium-based MOFs, such as UiO-66, have shown remarkable adsorption capacities for arsenate. nih.govresearchgate.net The performance of MOFs is influenced by factors such as pH and the presence of competing ions. rsc.org Some MOFs can also act as catalysts to oxidize the more mobile As(III) to the more easily adsorbed As(V). acs.org

Table 1: Comparison of this compound Adsorption Capacities for Various Adsorbents

Adsorbent Material This compound Species Maximum Adsorption Capacity (mg/g) Optimal pH Reference
Iron Oxy-hydroxide (Goethite) As(V) ~15 4-7 nih.gov
Zero-Valent Iron (ZVI) As(V) 5.2 5-7 tandfonline.com
Activated Alumina (AA) As(V) ~3-10 5.5-6.0 membranechemicals.com
Iron-Enhanced Activated Alumina As(V) >10 5.5-8.5 deltaadsorbents.com
Zirconium MOF (UiO-66) As(V) 68.21 ~7 rsc.org
Zirconium MOF (UiO-66) As(III) 205.0 ~7 rsc.org
Magnetite Nanoparticles As(V) 8.25 7 cetjournal.it

Coagulation-flocculation is one of the most common and cost-effective methods for this compound removal, particularly in large-scale water treatment plants. nih.govanl.gov The process involves two main steps. First, a coagulant, typically a metal salt, is added to the water to destabilize suspended particles and facilitate the formation of precipitates. Second, flocculation involves gentle mixing to promote the aggregation of these small particles into larger flocs that can be easily removed by sedimentation or filtration. ajrconline.org

Ferric Salts: Ferric chloride (FeCl₃) and ferric sulfate (B86663) (Fe₂(SO₄)₃) are highly effective coagulants for this compound removal. ajrconline.orgmdpi.com When added to water, they hydrolyze to form insoluble ferric hydroxides, which act as adsorbents for this compound species. anl.gov Ferric salts are effective over a broader pH range compared to alum and are generally better at removing both As(V) and As(III), although pre-oxidation of As(III) to As(V) significantly enhances removal efficiency. tandfonline.comajrconline.org Studies have shown that ferric chloride can achieve this compound removal efficiencies of 90-93% at a pH of 7. researchgate.netscilit.com

Alum: Alum (aluminum sulfate, Al₂(SO₄)₃) is another widely used coagulant. ajrconline.org It functions similarly to ferric salts by forming aluminum hydroxide (B78521) precipitates that adsorb this compound. anl.gov Alum is most effective in a pH range of 6.0 to 7.5. ajrconline.orgresearchgate.net While effective for As(V) removal, it is less efficient for As(III). nih.gov Research indicates that at a pH of 7, alum can remove 82-86% of this compound. researchgate.netscilit.com

Table 2: this compound Removal Efficiency using Coagulation-Flocculation

Coagulant Initial this compound Conc. (µg/L) Coagulant Dose (mg/L) Optimal pH Removal Efficiency (%) Reference
Ferric Chloride Not Specified 200 7 90-93 researchgate.net
Alum Not Specified 100-125 7 82-86 researchgate.net
Ferric Chloride 200 8 8 59.5 researchgate.net
Alum 200 16 6.5 79.6 researchgate.net

Precipitation techniques remove this compound from water by transforming dissolved this compound into an insoluble solid phase, which can then be separated by physical means like filtration or sedimentation. updatepublishing.com Co-precipitation is a more common and effective variation where dissolved this compound species are incorporated into a growing mineral phase, such as iron hydroxide. anl.govwur.nl

This method often involves the addition of iron salts (like ferric chloride) or lime. 911metallurgist.com The co-precipitation of this compound with ferric hydroxide is one of the most effective removal methods. updatepublishing.com The process is initiated by oxidizing naturally present ferrous iron or by adding a ferric salt coagulant. wur.nl The freshly formed iron precipitates have a strong affinity for this compound, effectively scavenging it from the water. wur.nl The stability of the resulting precipitate, such as scorodite (FeAsO₄·2H₂O), is crucial for long-term this compound sequestration. nih.gov

The ion exchange process utilizes synthetic resins to remove this compound from water. tandfonline.com The resin is made of an elastic, porous, three-dimensional hydrocarbon network with a large number of ionizable groups. tandfonline.com In this process, this compound anions (primarily arsenate, HAsO₄²⁻) are exchanged for harmless ions, typically chloride, on the surface of the anion exchange resin. pureaqua.comseplite.com

This technology is effective for removing As(V), but not As(III), as arsenite is uncharged at near-neutral pH. tandfonline.com Therefore, a pre-oxidation step is necessary to convert As(III) to As(V) for efficient removal. purolite.com The performance of ion exchange can be affected by the presence of other anions like sulfate and nitrate (B79036), which compete with arsenate for exchange sites on the resin. pureaqua.com Some modern resins are infused with iron oxide to increase their selectivity and capacity for this compound. purolite.comoncogen.org Once the resin's capacity is exhausted, it can be regenerated for reuse. wecofilters.com

Membrane filtration technologies use semi-permeable membranes to separate this compound from water. ascelibrary.org These are pressure-driven processes where water is forced through a membrane with microscopic pores that block the passage of this compound and other contaminants. ascelibrary.org The effectiveness of the removal depends on the membrane's pore size and the this compound species. ascelibrary.org

Ultrafiltration (UF): Ultrafiltration membranes have larger pores than nanofiltration or reverse osmosis membranes and are typically not effective at removing dissolved this compound on their own. ijert.org However, UF becomes a highly effective method when combined with pre-treatment processes like coagulation or precipitation. westechwater.com In such hybrid systems, chemicals like ferric salts are added to convert dissolved this compound into solid particles (precipitates or flocs), which are then large enough to be removed by the UF membrane. westechwater.com This combined approach can achieve high removal efficiencies. westechwater.com

Electrodialysis: This process uses an electric potential to move ions across selective membranes, separating them from the water. nih.gov While it can remove this compound and other contaminants, a major drawback is the deposition of insoluble coagulants on the cathode, which can hinder the process. rsc.orgnih.gov

Oxidation is a crucial pre-treatment step in many this compound removal systems rather than a standalone removal technology. nih.gov Its primary purpose is to convert the more toxic and mobile arsenite (As(III)) into arsenate (As(V)). nih.gov As(V) is more readily removed by subsequent processes like adsorption, coagulation, and ion exchange because it is predominantly negatively charged in the typical pH range of natural waters. nih.govanl.gov

Chemical Oxidation: This involves the use of chemical oxidants to facilitate the As(III) to As(V) conversion. Common oxidants include chlorine (in the form of hypochlorite), potassium permanganate (B83412) (KMnO₄), and ozone (O₃). nih.govanl.gov Chlorine and permanganate can rapidly oxidize As(III) under a wide range of conditions. anl.gov Ozone is also a powerful and fast-acting oxidant that leaves no harmful chemical residuals, as it decomposes to oxygen. pinnacleozone.com

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals (•OH) to oxidize contaminants. A common AOP for this compound involves combining ultraviolet (UV) radiation with an oxidant like hydrogen peroxide (H₂O₂) or a photocatalyst such as titanium dioxide (TiO₂). nih.govnih.gov These methods can be very efficient but may be more complex and costly than simple chemical oxidation. nih.govresearchgate.net

Bioremediation Approaches

Bioremediation harnesses biological processes to treat this compound-contaminated environments. This approach utilizes the metabolic capabilities of microorganisms and plants to transform this compound into less toxic or more easily removable forms. Bioremediation is considered a more environmentally friendly and potentially cost-effective alternative to traditional physicochemical remediation methods.

Microbial Bioremediation

Microbial bioremediation leverages the diverse metabolic activities of bacteria, fungi, and archaea to alter the speciation and mobility of this compound in soil and water. nih.gov These microorganisms have evolved various mechanisms to interact with this compound as part of their metabolism or detoxification processes. nih.gov

Microorganisms employ three primary mechanisms to transform this compound: oxidation, reduction, and methylation. justagriculture.inresearchgate.net These transformations play a critical role in this compound's biogeochemical cycle and its environmental fate. justagriculture.in

Oxidation: Microbial oxidation converts the more toxic and mobile arsenite (As(III)) to the less toxic and less mobile arsenate (As(V)). nih.govjustagriculture.in This process is a key detoxification mechanism for many microorganisms and is of significant interest for bioremediation because As(V) can be more easily removed from water using conventional methods like adsorption. nih.gov The oxidation is carried out by both chemolithoautotrophic and heterotrophic this compound-oxidizing bacteria. justagriculture.in The key enzymes involved in this process are encoded by the aio (arsenite oxidase) genes. nih.govnih.gov

Reduction: this compound reduction can occur through two distinct pathways: a detoxification mechanism and a respiratory process. nih.govjustagriculture.in

Detoxification Reduction: Many microbes reduce arsenate (As(V)) to arsenite (As(III)) intracellularly to then expel it from the cell. justagriculture.innih.gov This process is catalyzed by the ArsC protein, which is part of the ars operon, a set of genes conferring this compound resistance. nih.govjustagriculture.in

Dissimilatory Arsenate Reduction: Certain anaerobic bacteria can use As(V) as a terminal electron acceptor in their respiration, a process known as dissimilatory arsenate reduction. justagriculture.in This reduces As(V) to As(III) and is facilitated by the arr (arsenate respiratory reductase) genes. nih.gov

Methylation: Microbial methylation involves the addition of methyl groups to inorganic this compound, converting it into various organic forms, such as monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and volatile trimethylarsine (B50810) (TMA). nih.govjustagriculture.in This process, catalyzed by the arsenite S-adenosylmethionine methyltransferase enzyme encoded by the arsM gene, is generally considered a detoxification pathway. nih.govfrontiersin.org The resulting methylated compounds, particularly the volatile ones, can be released into the atmosphere, effectively removing this compound from the contaminated matrix. justagriculture.inresearchgate.net Historically, methylation was considered a detoxification process because the final pentavalent methylated products are less toxic; however, the intermediate trivalent methylated species, like methylarsenite (MAs(III)), can be more toxic than inorganic arsenite. frontiersin.org

MechanismTransformationKey Genes/EnzymesEnvironmental Impact
OxidationArsenite (As(III)) → Arsenate (As(V))aio (Arsenite oxidase)Decreases toxicity and mobility
Reduction (Detoxification)Arsenate (As(V)) → Arsenite (As(III))arsC (Arsenate reductase)Increases mobility; part of cellular resistance
Reduction (Dissimilatory)Arsenate (As(V)) → Arsenite (As(III))arr (Arsenate respiratory reductase)Anaerobic respiration; increases mobility
MethylationInorganic As → Organic As (MMA, DMA, TMA)arsM (Arsenite S-adenosylmethionine methyltransferase)Produces volatile and less toxic forms

Numerous bacterial species have been identified that can tolerate and transform high concentrations of this compound. nih.gov These bacteria are found across various phylogenetic groups and environments. justagriculture.in

This compound-Oxidizing Bacteria: Both heterotrophic (e.g., Acidovorax) and chemolithoautotrophic (e.g., Thiomonas) bacteria can oxidize As(III). justagriculture.inresearchgate.net These organisms are particularly useful in pretreatment systems for this compound-contaminated water, as the resulting As(V) is easier to remove. nih.gov

This compound-Reducing Bacteria: Sulfate-reducing bacteria (SRB), such as Desulfovibrio vulgaris, are effective in reducing As(V). nih.gov Their activity can lead to the precipitation of this compound with sulfide (B99878) minerals, effectively immobilizing it. researchgate.net Dissimilatory arsenate-reducing prokaryotes (DARPs) are another group that utilizes As(V) for respiration. justagriculture.in

Microbial Consortia: In natural environments, this compound transformation is often carried out by mixed microbial communities rather than single species. nih.gov These consortia can exhibit a wider range of metabolic capabilities and be more resilient to environmental fluctuations. The interplay between different microbial groups, such as the production of arsenite by reducing bacteria which is then methylated by other microbes, highlights the importance of cooperative detoxification mechanisms in soil. nih.gov

Bacterial GroupExample SpeciesPrimary this compound TransformationApplication
This compound-Oxidizing BacteriaThiomonas arsenitoxydans, Acidovorax sp.Oxidation (As(III) to As(V))Water pretreatment
This compound-Reducing Bacteria (SRB)Desulfovibrio vulgarisReduction (As(V) to As(III)), PrecipitationImmobilization in anaerobic environments
Dissimilatory Arsenate-Reducing Prokaryotes (DARPs)Various anaerobic bacteriaReduction (As(V) to As(III))Anaerobic respiration

While microbial bioremediation shows significant promise, transitioning from laboratory studies to large-scale field applications presents several challenges. nih.gov

Applicability: Field-scale applications have been explored, particularly for groundwater remediation. One approach involves stimulating indigenous sulfate-reducing bacteria by injecting biodegradable organic carbon and other nutrients. researchgate.netnsf.gov This process promotes the formation of biogenic pyrite (B73398), which can sorb and co-precipitate this compound, successfully reducing dissolved this compound concentrations below regulatory limits. researchgate.netnsf.gov Biofilters inoculated with As(III)-oxidizing bacteria have also shown high potential for treating contaminated groundwater. nih.gov

Challenges:

Environmental Conditions: The efficiency of microbial processes is highly dependent on environmental factors such as pH, temperature, redox potential, and the presence of other contaminants and nutrients. Optimizing these conditions in a complex field environment is a major hurdle.

Microbial Community Management: Understanding and managing the complex interactions within microbial consortia is difficult. The success of bioremediation often relies on the activity of indigenous bacteria, which must be effectively stimulated. researchgate.netnih.gov

Scale-Up: Scaling up the process from the lab to the field can be difficult and costly, requiring significant investment and engineering solutions to maintain effectiveness.

Long-Term Stability: Ensuring the long-term stability of the remediated site is crucial. Changes in environmental conditions could potentially re-mobilize the sequestered this compound.

Phytoremediation

Phytoremediation is a plant-based technology that uses green plants to remove, degrade, or contain contaminants in soil and water. mdpi.com This approach is gaining attention as a cost-effective and aesthetically pleasing method for this compound remediation. mdpi.comut.ac.ir

Plants employ several strategies to remediate this compound-contaminated sites. nih.govnih.gov

Phytoextraction: This mechanism involves the uptake of this compound from the soil by plant roots and its subsequent translocation and accumulation in the harvestable, above-ground parts of the plant, such as shoots and leaves. nih.govnih.govresearchgate.net Plants known as hyperaccumulators are particularly efficient at this process. mdpi.com The Chinese brake fern (Pteris vittata) is a well-known this compound hyperaccumulator, capable of accumulating this compound to concentrations up to 100 times that of the soil. mdpi.comsemanticscholar.orgepa.gov After accumulation, the plant biomass is harvested to permanently remove the this compound from the site. nih.gov

Phytostabilization: This process aims to reduce the mobility and bioavailability of this compound in the soil, thereby preventing its entry into the food chain or groundwater. nih.govirjweb.com Plants stabilize this compound by absorbing it into their roots, adsorbing it onto the root surface, or by causing precipitation within the root zone (rhizosphere). nih.govirjweb.com This creates a vegetative cap that limits contaminant movement. nih.gov

Phytovolatilization: In this process, plants take up this compound from the soil, convert it into a less toxic, volatile form within the plant, and then release it into the atmosphere through transpiration. nih.govmdpi.com Some plants, with the help of rhizosphere microorganisms, can methylate this compound into volatile compounds like trimethylarsine. nih.gov

Phytofiltration (Rhizofiltration): This mechanism is primarily used for contaminated water. It involves the use of plant roots to absorb, adsorb, and precipitate contaminants from the water. nih.govnih.gov The extensive root systems of aquatic or hydroponically grown terrestrial plants act as filters to remove this compound from the aqueous environment. nih.govnih.gov

MechanismDescriptionTarget MediumExample Plant
PhytoextractionUptake and accumulation of this compound in harvestable plant shoots.Soil, SedimentsPteris vittata (Chinese brake fern)
PhytostabilizationImmobilization of this compound in the soil through root action.Soil, SedimentsVarious grasses and trees
PhytovolatilizationUptake and release of this compound as a volatile compound.Soil, SedimentsCertain grasses and transgenic plants
PhytofiltrationUse of plant roots to remove this compound from water.WaterEichhornia crassipes (Water hyacinth)
Genetic Engineering for Enhanced Phytoremediation Potential

Genetic engineering offers a promising avenue to enhance the natural capabilities of plants for this compound phytoremediation. By introducing or overexpressing specific genes, scientists can improve a plant's ability to tolerate, absorb, translocate, and sequester this compound. This approach has the potential to develop "designer plants" with superior remediation capacities.

Several key genetic strategies are being explored:

Enhanced Arsenate Reduction: Arsenate (AsV), the predominant form of this compound in aerobic soils, is readily taken up by plants through phosphate transporters. Once inside the plant, it is reduced to the more toxic arsenite (AsIII). Enhancing a plant's ability to reduce AsV to AsIII in the roots can facilitate its sequestration in root vacuoles, a key mechanism in this compound tolerance. The introduction of genes encoding arsenate reductase, such as the arsC gene from Escherichia coli, into plants like Arabidopsis thaliana has been shown to increase their this compound tolerance.

Increased Thiol Synthesis: Arsenite detoxification in plants involves chelation with thiol-containing peptides, primarily phytochelatins (PCs) and glutathione (B108866) (GSH). By overexpressing genes involved in the synthesis of these compounds, such as γ-glutamylcysteine synthetase (γ-ECS), researchers have successfully increased this compound tolerance and accumulation in transgenic plants. For instance, co-expressing arsC and γ-ECS in Arabidopsis resulted in plants that not only showed greater this compound tolerance but also accumulated significantly more this compound in their shoots compared to wild-type plants nih.gov.

Improved Vacuolar Sequestration: The sequestration of this compound-thiol complexes into vacuoles is a critical step in detoxification. This process is mediated by specific transporters in the vacuolar membrane (tonoplast). Identifying and overexpressing the genes for these transporters, such as members of the ABC (ATP-binding cassette) transporter family, can enhance a plant's capacity to store this compound safely away from cellular metabolic processes.

Enhanced Root-to-Shoot Translocation: For phytoextraction, the efficient movement of this compound from the roots to the harvestable shoots is crucial. Genetic engineering can target the proteins responsible for loading this compound into the xylem for long-distance transport. The expression of the P. vittata arsenite antiporter gene, PvACR3, in Arabidopsis has been shown to increase arsenite efflux from root cells, which paradoxically led to a reduction in root this compound and an increase in shoot this compound accumulation under certain conditions nih.gov.

These genetic modifications aim to create plants with high biomass and enhanced this compound accumulation and tolerance, thereby making phytoremediation a more efficient and commercially viable technology.

Nanoparticle-Assisted Phytoremediation

The integration of nanotechnology with phytoremediation, known as nano-phytoremediation, is an emerging strategy to enhance the efficiency of this compound removal from contaminated environments. Nanoparticles (NPs), due to their unique physicochemical properties, can interact with plants and soil in ways that augment the phytoremediation process.

The application of various nanoparticles has shown potential in several ways:

Increased this compound Bioavailability and Uptake: Some nanoparticles can alter the speciation and bioavailability of this compound in the soil, making it more accessible for plant uptake. For instance, nanoscale zero-valent iron (nZVI) has been widely used to facilitate the phytoremediation process.

Direct Sequestration and Stabilization: Nanoparticles can also directly bind to this compound in the soil, reducing its mobility and preventing it from leaching into groundwater. The use of nano-zinc has been shown to improve this compound stabilization by the sunflower plant (Helianthus annuus).

The table below provides examples of nanoparticles used in this compound phytoremediation and their observed effects:

NanoparticlePlant SpeciesEffect on Phytoremediation
Nano-Titanium Dioxide (nTiO2) Rice (Oryza sativa), Mung bean (Vigna radiata)Reduces this compound accumulation in the plant, alleviating phytotoxicity.
Nano-Zinc Oxide (nZnO) Rice (Oryza sativa)Increases plant growth and phytochelatin (B1628973) levels, reduces this compound accumulation in shoots and roots.
Salicylic Acid-based NPs Woad (Isatis cappadocica)Enhances this compound remediation efficiency.
Aluminum Oxide NPs (nAl2O3) Thale cress (Arabidopsis thaliana)Low toxicity to the plant, allowing for potential use in phytoremediation.

While nano-phytoremediation holds considerable promise, further research is needed to understand the long-term fate and potential ecological impacts of nanoparticles in the environment.

Agronomic Measures for this compound Reduction in Crops (e.g., Rice)

Agronomic practices play a crucial role in managing this compound accumulation in food crops, particularly in rice, which is a staple food for a large portion of the world's population and is often cultivated in flooded paddies that can enhance this compound bioavailability. Several on-farm strategies can be implemented to reduce the this compound content in rice grains.

Water Management:

Alternate Wetting and Drying (AWD): This irrigation technique involves periodically flooding and then drying the rice paddy. The introduction of aerobic conditions during the dry periods reduces the mobilization of this compound in the soil, leading to a significant decrease in its uptake by the rice plant. Studies have shown that AWD can lower total grain this compound by 10% to 98% compared to continuous flooding iafns.org.

Aerobic Rice Cultivation: Growing rice in non-flooded, aerobic soils can substantially reduce this compound accumulation. In greenhouse experiments, rice grown under aerobic conditions had 10-20 times lower this compound concentrations in the grain and 7-63 times lower concentrations in the straw compared to rice grown under anaerobic conditions mdpi.com.

Soil Amendments:

Silicon Fertilization: Silicon can compete with arsenite for uptake by the rice roots, as both are transported through the same pathway. The application of silicon-rich amendments, such as calcium silicate (B1173343), can therefore reduce this compound uptake and accumulation in the grain.

Iron and Manganese Application: The supplementation of redox-sensitive elements like iron and manganese can help immobilize this compound in the soil, making it less available for plant uptake tandfonline.com.

Biochar: The incorporation of biochar into paddy soils can also immobilize this compound, reducing its bioavailability tandfonline.com.

Cultivar Selection:

There is significant genetic variation among rice varieties in their ability to accumulate this compound. Selecting and breeding rice cultivars that naturally accumulate less this compound in their grains is a key long-term strategy for reducing dietary this compound exposure. However, it has been observed that some high-yield varieties tend to accumulate more this compound.

Post-Harvest Techniques:

Simple post-harvest practices can also effectively reduce the this compound content in rice. Rinsing, soaking, and parboiling rice before cooking and discarding the cooking water can lower this compound levels by up to 83% food-safety.com.

Hybrid and Integrated Remediation Systems

To address the complexities of this compound contamination, which often involves mixed pollutants and varying environmental conditions, hybrid and integrated remediation systems are being developed. These systems combine multiple technologies—such as microbial, chemical, and physical methods—to enhance treatment efficiency, cost-effectiveness, and environmental sustainability.

An example of a hybrid system is the combination of a biological process with a physical or chemical one. For instance, a bacterial column filtration can be used in conjunction with an iron shavings column. In one such system, the bacterial column can oxidize As(III) to As(V), which is then more effectively removed by the iron shavings.

Another approach involves integrating phytoremediation with other techniques. For example, phytoremediation can be used as a polishing step after a primary chemical or physical treatment has removed the bulk of the this compound. This integrated approach can be more effective and economical than relying on a single technology.

Hybrid sorbents are also being developed that combine the properties of different materials. For example, a polymeric/inorganic hybrid sorbent has been created by embedding nanoscale hydrated iron oxide (HFO) particles within macroporous cation exchanger beads. This hybrid material, known as HIX, combines the excellent mechanical and hydraulic properties of the polymer with the selective this compound sorption capabilities of HFO, and it can be regenerated and reused for multiple cycles nih.govepa.gov.

The development of such integrated and hybrid systems offers a more robust and adaptable approach to this compound remediation, capable of addressing the challenges of complex contamination scenarios.

Waste Management and Environmental Impacts of Remediation Byproducts

The successful implementation of any this compound remediation technology is contingent upon the proper management and disposal of the this compound-bearing wastes it generates. These byproducts, which can include sludges, spent filter media, brines from regeneration processes, and contaminated plant biomass from phytoremediation, contain concentrated this compound and can pose a significant environmental risk if not handled correctly.

Types of Remediation Byproducts:

Sludges: Produced by chemical precipitation processes.

Spent Media: Generated from adsorption and ion exchange systems.

Brines and Backwash Water: Liquid wastes from the regeneration of ion exchange resins and filter backwashing.

Contaminated Biomass: Harvested plant material from phytoremediation containing high concentrations of this compound.

Disposal and Management Options:

Landfilling: A common disposal method for solid this compound-containing wastes. However, the stability of the this compound in the landfill over the long term is a concern, as changes in environmental conditions could lead to its leaching into the surrounding environment.

Stabilization/Solidification: This involves treating the waste to reduce the leachability of the this compound before disposal. This can be achieved by mixing the waste with materials like cement, fly ash, or lime to create a stable solid matrix.

Recycling and Reuse: In some cases, it may be possible to recover and reuse the this compound from the waste stream, particularly from industrial processes.

The environmental impact of these byproducts is a critical consideration. The potential for this compound to leach from disposal sites and re-contaminate soil and groundwater is a significant concern. Therefore, regulatory frameworks and robust testing protocols are essential to ensure that the disposal of this compound-containing wastes is done in a manner that is protective of human health and the environment. The selection of a remediation technology should always include a thorough assessment of the byproducts it will generate and a comprehensive plan for their safe and sustainable management.

Hydrogeological and Geochemical Transport of Arsenic

Groundwater Flow and Arsenic Mobilization

Groundwater flow patterns significantly influence the mobilization and transport of this compound in the subsurface. The movement of water dictates the pathways through which dissolved this compound travels and interacts with aquifer solids. Changes in groundwater flow dynamics, such as those induced by irrigation pumping or changes in water table conditions, can alter geochemical environments and trigger this compound release. mit.edunih.gov For instance, in areas with high water tables, groundwater interaction with landfill materials can create reducing conditions that facilitate this compound transport. usgs.gov Preferential flow paths within aquifers, determined by variations in hydraulic properties, can also affect recharge rates, geochemical conditions, and contaminant fluxes. usgs.gov

Influence of Redox State on this compound Mobility

The redox state of groundwater is a primary control on this compound mobility. This compound typically exists in inorganic forms as arsenate (As(V)) under oxidizing conditions and arsenite (As(III)) under reducing conditions. mdpi.comresearchgate.net

This compound SpeciesOxidation StateTypical ConditionsMobility
Arsenate (As(V))+5OxidizingLower mobility (tends to adsorb)
Arsenite (As(III))+3ReducingHigher mobility (less likely to adsorb, can exist as neutral species)

Under oxidizing conditions, arsenate is the stable form and tends to adsorb strongly onto iron (Fe), aluminum (Al), and manganese (Mn) oxyhydroxides and, to a lesser extent, clay minerals and organic matter, which limits its mobility. researchgate.netusgs.govmdpi.com As pH increases, the adsorption of arsenate generally decreases. usgs.gov

Conversely, under reducing conditions, arsenite is the predominant species. mdpi.comresearchgate.net Arsenite is generally less prone to adsorption onto mineral surfaces compared to arsenate, particularly at neutral to alkaline pH, where it often exists as the uncharged species As(OH)₃, leading to increased mobility. mdpi.comresearchgate.net Reductive dissolution of iron (oxyhydr)oxides, which often host adsorbed or co-precipitated this compound, is a widely accepted mechanism for this compound mobilization under reducing conditions. mit.eduresearchgate.netgwpc.org This process is often driven by microbial activity coupled with the degradation of organic matter. mit.edumdpi.comacs.org

Studies have shown that groundwater with oxidizing and strongly reducing potentials tend to have lower this compound concentrations compared to mildly reducing waters. nih.gov This highlights the complex relationship between redox conditions and this compound behavior, where intermediate reducing conditions can be particularly conducive to mobilization.

Interactions with Aquifer Sediments

Interactions between this compound and aquifer sediments are critical in controlling its fate and transport. Adsorption is a dominant mechanism in many groundwater systems, with hydrous oxides of iron, aluminum, and manganese, as well as clay minerals, acting as significant adsorbents. usgs.gov The extent of adsorption is influenced by factors such as pH, this compound speciation, and the presence of competing ions like phosphate (B84403), sulfate (B86663), carbonate, and silica (B1680970), which can decrease this compound adsorption to varying degrees. usgs.govgwpc.orgmdpi.com

The texture of aquifer sediments can also influence this compound adsorption and desorption rates, with studies indicating that rates can vary between clay loam, loamy sand, and silty sand sediments. nih.gov Indigenous bacterial activity within sediments can significantly affect this compound adsorption/desorption and redox transformations, such as the reduction of As(V) to As(III), which favors its release from the solid phase into groundwater. nih.gov

The presence of organic matter in aquifer sediments plays a crucial role. Anaerobic degradation of organic matter, such as in peat layers, can drive the reductive dissolution of iron and manganese oxides and hydroxides, releasing associated this compound into groundwater. mit.eduresearchgate.net Natural organic matter can also influence this compound mobility through redox reactions, complexation, colloid formation, and sorption competition. uni-bayreuth.de

Data on the relationship between sedimentary organic matter and this compound content can be significant. For example, in a study on the Venetian Plain, the amount of sedimentary organic matter was highly correlated with the this compound content of the sediments (up to 300 mg/kg). nih.gov

Solute Transport Modeling

Solute transport modeling is a valuable tool for understanding and predicting the movement and fate of contaminants like this compound in groundwater systems. These models integrate various hydrogeological and geochemical processes to simulate the spatial and temporal distribution of dissolved substances. researchgate.net

Reactive Transport Models

Reactive transport models (RTMs) are advanced numerical tools that couple physical flow and transport processes with biogeochemical reactions occurring within porous media. gwpc.orgrsc.orgmdpi.comnih.gov RTMs can simulate a broad suite of reactions, including adsorption, dissolution, precipitation, and redox transformations, which are critical for accurately representing this compound behavior in aquifers. gwpc.orgrsc.orgbas.bgnih.gov

These models can be developed for one, two, or three-dimensional representations of a site and are used to elucidate the controls on this compound mobility and predict its concentrations in space and time. gwpc.orgmdpi.com While RTMs are data-intensive and computationally demanding, they provide a powerful framework for quantitatively understanding complex field-scale this compound behavior. gwpc.orgnih.govflinders.edu.au Studies have successfully used RTMs to simulate this compound transport and transformation, with results showing good agreement with measured values. bas.bg

Examples of RTM applications include assessing conditions affecting this compound mobility, identifying the control of reductive dissolution and desorption from sediments on dissolved this compound concentrations, and simulating the evolution of this compound content in aquifers over long periods. usgs.govnih.gov RTMs can also incorporate different conceptualizations of sorption, such as dual-site models, to better capture the complex adsorption characteristics of this compound on soil material. nih.gov

Coupled Flow and Geochemical Mechanisms

Understanding this compound transport requires considering the coupled nature of groundwater flow and geochemical mechanisms. Changes in groundwater flow patterns can induce alterations in geochemical conditions, particularly redox states and pH, which in turn control the mobility of naturally occurring contaminants like this compound. gwpc.orgwww.csiro.au

Coupled flow and geochemical models simulate these interactions simultaneously, providing a more accurate representation of this compound behavior in dynamic aquifer systems. flinders.edu.auwww.csiro.auwww.csiro.au For instance, modeling studies have shown how changes in groundwater flow due to pumping can trigger this compound mobilization by altering redox conditions and promoting processes like reductive dissolution of iron oxides. www.csiro.au

These models help to unravel which chemical and physical processes play key roles in the evolution of contamination plumes. www.csiro.au They can also illustrate how processes like pyrite (B73398) oxidation and the precipitation/dissolution of iron oxides, along with competitive displacement from sorption sites, are controlled by both the flow regime and the coupled geochemical reactions. flinders.edu.au

Parameter Sensitivity Analysis in Transport Models

Parameter sensitivity analysis is an important step in solute transport modeling, including those for this compound. This analysis helps to identify which model parameters have the most significant influence on simulation results, highlighting the data that are most critical for accurate predictions. usgs.govbas.bgplos.orgnih.gov

For this compound transport models, parameters related to adsorption are often found to be highly sensitive. For example, studies have shown that the adsorption coefficient can significantly affect the simulated concentrations of this compound species. bas.bg In fractured rock systems, the diffusion coefficients of both the fractures and the matrix can have a substantial influence on pollutant migration. plos.org

Sensitivity analysis helps in refining model parameters during calibration to ensure that simulation results align well with field-measured data. www.csiro.aunih.gov It also provides insights into the key processes controlling this compound behavior and guides future data collection efforts to reduce uncertainty in model predictions. usgs.gov

Interactive Table 1: Influence of Redox State on this compound Mobility

Redox StateThis compound SpeciesAdsorption TendencyMobilityKey Mobilization Mechanism
OxidizingAs(V)High (onto Fe/Al/Mn oxides)Low-
Mildly ReducingAs(III)Lower (than As(V))HighReductive dissolution of Fe oxides
Strongly ReducingAs(III)Variable (potential for sulfide (B99878) precipitation)Variable (can decrease if sulfides form)Reductive dissolution of Fe oxides, potentially sulfide formation

Interactive Table 2: Key Factors Influencing this compound Adsorption on Aquifer Sediments

FactorInfluence on this compound Adsorption
pHDecreases As(V) adsorption with increasing pH; Increases As(III) adsorption with increasing pH (under moderately reducing conditions)
This compound SpeciationAs(V) generally adsorbs more strongly than As(III)
Competing Ions (Phosphate, Sulfate, Carbonate, Silica)Decrease adsorption by competing for binding sites
Hydrous Oxides of Fe, Al, MnSignificant adsorbents for this compound
Clay MineralsCan adsorb this compound to a lesser extent
Organic MatterCan influence adsorption through various mechanisms, including complexation and redox reactions
Sediment TextureAffects adsorption/desorption rates
Bacterial ActivityCan influence adsorption/desorption and redox transformations

Retardation and Attenuation of this compound Transport in Aquifers

Retardation and attenuation are key processes that slow down the migration of this compound plumes in aquifers and reduce their concentrations. These processes are primarily driven by interactions between dissolved this compound species and the solid matrix of the aquifer.

Adsorption onto Aquifer Sands

Adsorption is a predominant mechanism controlling this compound transport in many groundwater systems. This compound can adsorb onto the surfaces of aquifer solids, particularly minerals commonly found in sands such as hydrous oxides of iron, aluminum, and manganese, as well as clay minerals usgs.govspringerprofessional.de. The extent of adsorption is influenced by the chemistry of the groundwater, including pH, the specific this compound species present (e.g., arsenite or arsenate), and the presence and concentration of competing ions usgs.govspringerprofessional.de.

Research has shown that this compound adsorbs onto aquifer sands, leading to a significant retardation of its transport relative to groundwater flow nih.govcolumbia.eduresearchgate.net. For example, a study reconstructing the contamination of a Pleistocene aquifer near Hanoi, Vietnam, demonstrated that this compound migration was retarded by a factor of 16 to 20 compared to the lateral movement of groundwater nih.govcolumbia.edu. This retardation was attributed to this compound adsorption onto the aquifer sands nih.govcolumbia.edu.

The specific form of this compound influences its adsorption behavior. Under moderately reducing conditions, trivalent arsenite (As(III)) is stable, and its adsorption tends to increase with increasing pH. In oxidizing environments, pentavalent arsenate (As(V)) is the stable form, and its adsorption generally decreases with increasing pH usgs.govspringerprofessional.de. Competing ions such as phosphate, sulfate, carbonate, and silica can also decrease this compound adsorption to varying degrees usgs.govspringerprofessional.de. Studies have shown that bicarbonate, for instance, can lower the adsorption of As(V) on iron oxide minerals berkeley.edu.

Batch experiments investigating this compound adsorption and desorption on various aqueous media, including fine, medium, and coarse sand, have shown that these materials have a strong fixation ability for this compound, involving both physical and chemical adsorption mdpi.com. The adsorption capacity generally decreases as the specific surface area of the medium decreases mdpi.com.

Geochemical Barriers

Geochemical barriers are zones within an aquifer system where changes in geochemical conditions promote the attenuation or immobilization of this compound. These barriers can be naturally occurring or engineered.

One significant type of geochemical barrier involves iron and manganese hydr(oxides). These minerals can act as natural barriers to this compound transport by sorbing dissolved this compound whoi.edu. For example, in a coastal aquifer, iron (hydr)oxide coated sands and active manganese and iron redox cycles were observed to create an "iron curtain" at the groundwater-seawater interface, which acted as a geochemical barrier whoi.edu.

Changes in redox conditions can trigger the formation or dissolution of minerals that adsorb this compound. Rainfall-dependent aquifer recharge, for instance, can introduce oxidants to shallow aquifers, leading to the precipitation of hydrous ferric oxides (HFOs) which can then attenuate this compound concentrations through adsorption mdpi.com.

Engineered geochemical barriers, such as granular iron permeable reactive barriers (PRBs), can be emplaced to treat this compound in groundwater mdpi.comresearchgate.net. These barriers reduce this compound concentrations as groundwater passes through them api.org. However, the reduced geochemical conditions created by reactions within iron PRBs can potentially lead to the mobilization of this compound present in the aquifer sediment downgradient of the barrier mdpi.comresearchgate.net. Laboratory column experiments have shown that while granular iron can significantly remove this compound from influent groundwater, this compound can be flushed out from aquifer sediments downgradient of the barrier mdpi.comresearchgate.net.

Preferential Flow and Contaminant Leaching in Soils

Preferential flow refers to the non-uniform movement of water through a limited number of interconnected pathways in soil, such as macropores (e.g., wormholes, root channels, cracks). This phenomenon can significantly influence the leaching and transport of contaminants like this compound in soils goldschmidtabstracts.infomdpi.com.

Studies on this compound leaching through mining-impacted soils have demonstrated the role of preferential flow. In such soils, preferential flow paths can act as conduits for the rapid transport of contaminants csic.es. Research using large field columns has evaluated the preferential flow of arsenate (As(V)) and arsenite (As(III)) under different saturation conditions mdpi.com. The results indicated that in well-structured soils, preferential flow can occur, leading to the leaching of dissolved this compound mdpi.com.

The mobility of this compound through soil can be significantly retarded by adsorptive processes usda.gov. However, preferential flow can still facilitate the movement of this compound at point locations, potentially leading to concentrations above permissible levels, especially when combined with certain chemical factors like pH and redox potential usda.gov.

In soils impacted by sources like coal ash, this compound transport can be highly attenuated by the soil matrix uky.edu. However, its transport is expected to be highly dependent on preferential flow conditions uky.edu. Experiments have shown that while this compound is strongly retarded by soil, preferential flow can still influence its movement usda.govuky.edu.

Preferential flow can lead to chemical non-equilibrium conditions for this compound species like As(V) and As(III) in soils, particularly under saturated conditions mdpi.com. The more toxic As(III) has shown higher mobility and leached in greater quantities in some soils under these conditions mdpi.com. This highlights the importance of considering preferential flow when assessing the risk of this compound leaching from contaminated soils, especially in the context of irrigation or waste disposal mdpi.com.

Bioavailability and Bioaccessibility Assessment in Environmental Contexts

Factors Influencing Arsenic Bioavailability and Bioaccessibility

Soil and Sediment Properties (Mineralogy, Organic Matter, pH)

The bioavailability and mobility of this compound in soil and sediment are significantly influenced by the inherent properties of these matrices, including mineralogy, organic matter content, and pH. itrcweb.orgmdpi.comaimspress.comresearchgate.net These factors govern the sorption, desorption, and speciation of this compound, thereby controlling its release into the soil solution and subsequent availability for uptake by organisms or dissolution in the gastrointestinal tract upon ingestion. nih.govnih.govitrcweb.org

Mineralogy: Soil and sediment mineralogy plays a critical role in this compound retention. Iron (Fe), aluminum (Al), and manganese (Mn) oxides and oxyhydroxides are particularly important due to their high affinity for this compound, especially arsenate [As(V)]. nih.govnih.govitrcweb.orgitrcweb.org Arsenate can form strong inner-sphere complexes on the surfaces of these minerals. nih.gov Clay minerals, such as kaolinite, illite, and montmorillonite, also contribute to this compound retention, although metal oxides are generally more efficient scavengers. nih.gov Sandy soils, which are typically low in reactive iron and aluminum compounds, tend to retain less this compound than clayey soils. nih.govnih.gov

Organic Matter: Organic matter (OM) can have a dual effect on this compound mobility. Dissolved organic matter (DOM) can enhance this compound release from soils and sediments by competing for adsorption sites on mineral surfaces and forming soluble complexes with this compound. uaar.edu.pkbohrium.comnih.govresearchgate.net Studies have shown that DOM can mobilize this compound from iron oxides and natural samples, although the extent of mobilization can vary. bohrium.comnih.gov For instance, one study found that DOM solutions mobilized up to 53.3% of this compound from iron oxides and up to 2.9% from natural samples. nih.gov Conversely, solid organic matter can also serve as binding sites for this compound, potentially reducing its mobility. researchgate.net The influence of OM on this compound mobility is complex and depends on factors such as the type and concentration of organic matter, as well as the prevailing environmental conditions. uaar.edu.pkbohrium.com

pH: Soil and sediment pH is a crucial factor controlling this compound speciation, solubility, and adsorption. nih.govmdpi.comaimspress.comuaar.edu.pkcolab.ws Arsenate adsorption on metal oxides and oxyhydroxides is typically greatest in the pH range of 4 to 5 and decreases as pH increases. nih.gov In alkaline soils (pH > 8), arsenate can precipitate with calcium and/or iron, and co-precipitation with iron sulfoxides can occur. nih.gov Arsenite [As(III)] generally sorbs to a lesser extent than arsenate across most soil pH values, except in highly alkaline conditions (pH > 8) where arsenite sorption may increase. nih.gov Changes in pH can lead to the desorption of adsorbed this compound, particularly arsenate, from mineral oxides, especially iron oxides. researchgate.netacs.org

The interplay of these factors dictates the distribution of this compound between the solid and aqueous phases, directly impacting its bioavailability and bioaccessibility.

Solid-Phase Distribution of this compound

This compound in soil and sediment is distributed among various solid phases, and understanding this distribution is essential for predicting its potential mobility and bioavailability. nih.gov this compound can be found in different forms, including mineral precipitates, adsorbed to mineral surfaces (such as iron, aluminum, and manganese oxides and clay minerals), and associated with organic matter. mdpi.comitrcweb.orgnih.gov

Techniques such as sequential extraction procedures are commonly employed to differentiate between operationally defined fractions of solid-phase this compound. nih.govnih.govbrooksapplied.comkuleuven.be These procedures use a series of extractants with increasing strength to selectively dissolve this compound associated with different solid phases, such as:

Loosely and strongly adsorbed this compound. nih.gov

this compound co-precipitated with metal oxides or amorphous monosulfides. nih.gov

this compound co-precipitated with crystalline iron (oxyhydr)oxides. nih.gov

this compound oxides. nih.gov

this compound co-precipitated with pyrite (B73398). nih.gov

this compound sulfides. nih.gov

this compound bound to organic matter. nih.gov

Residual this compound in the mineral matrix. researchgate.net

Different sequential extraction schemes exist, aiming to provide a better understanding of how this compound is bound within the solid matrix. kuleuven.beresearchgate.net While sequential extraction provides valuable insights into the potential lability of this compound pools under varying environmental conditions, it's important to note that these are operationally defined fractions and may not always correspond directly to specific mineral phases. nih.govnih.gov

Research using techniques like X-ray absorption spectroscopy (XAS) has provided more direct evidence of this compound solid-phase speciation. Studies have shown that in historically contaminated soils, this compound can be dominated by mineral precipitates like calcium-, aluminum-, and iron-like arsenates (e.g., scorodite, mansfieldite, svenekite, weilite). mdpi.comnih.gov Freshly added this compound, however, is often predominantly adsorbed onto mineral surfaces, particularly iron oxy-hydroxides. nih.gov The aging of contaminated soils can lead to the recrystallization of surface sorption complexes into more stable mineral forms, significantly reducing this compound mobility and accessibility. nih.gov

The distribution of this compound among these solid phases directly influences its potential for release into the environment and subsequent uptake by organisms or dissolution in biological systems. For example, this compound associated with amorphous metal oxide minerals has been shown to exhibit higher bioaccessibility compared to that associated with crystalline phases. nih.gov

Application in Environmental Risk Assessment Methodologies

Bioavailability and bioaccessibility assessments are increasingly being incorporated into environmental risk assessment methodologies for this compound-contaminated sites. epa.govenvironment.govt.nzbibliotekanauki.pl Traditional risk assessments often rely on total this compound concentrations in soil, assuming 100% bioavailability. environment.govt.nzbibliotekanauki.plcrccare.com However, evidence consistently shows that the actual bioavailability of this compound in soil is often significantly less than 100%, varying widely depending on site-specific soil characteristics. epa.govenvironment.govt.nz

Incorporating bioavailability and bioaccessibility data allows for more accurate estimates of potential exposure and, consequently, more refined risk assessments. mdpi.comnih.govnih.gov This is particularly relevant for exposure pathways involving soil ingestion, which is a significant route of human exposure to this compound in contaminated areas. epa.govbibliotekanauki.pl

In vitro bioaccessibility (IVBA) assays are laboratory methods designed to estimate the fraction of a contaminant that is solubilized in simulated biological fluids, such as those mimicking the gastrointestinal tract. nih.govepa.govenvironment.govt.nz These assays serve as a surrogate for in vivo bioavailability, which is measured in animal models. epa.govnih.gov While the relationship between IVBA and in vivo relative bioavailability (RBA) can be complex, studies have shown strong correlations, suggesting that IVBA can be a useful tool for predicting RBA. nih.govresearchgate.net Regulatory bodies, such as the U.S. EPA, have developed guidance on evaluating the bioavailability of metals in soils for human health risk assessment and have validated specific in vitro methods for assessing this compound bioaccessibility. epa.gov

Using site-specific bioavailability data can lead to more realistic remediation goals and potentially alleviate management issues at contaminated sites. environment.govt.nzcrccare.com For instance, if the bioavailability of this compound at a specific site is demonstrably low due to its binding to stable solid phases, the estimated health risk may be lower than that calculated using a default 100% bioavailability assumption, potentially influencing cleanup requirements. mdpi.comresearchgate.net

Environmental risk assessment methodologies are evolving to incorporate a more nuanced understanding of contaminant behavior, moving beyond total concentrations to consider the bioavailable and bioaccessible fractions. researchgate.netwww.wa.gov.au This involves integrating data on soil and sediment properties, solid-phase distribution, and results from bioavailability/bioaccessibility assessments to develop more accurate conceptual site models and inform risk management decisions. www.wa.gov.au

Socio Economic Research Perspectives on Arsenic Contamination

Economic Impacts of Arsenic Contamination

This compound contamination imposes substantial economic costs at multiple levels, affecting individuals, households, communities, and potentially regional economies.

Burden on Affected Communities and Households

The economic burden on households in this compound-affected areas is significant. Studies have shown that affected households incur increased expenditures due to this compound-related illnesses. These costs include direct medical expenses for treatment and indirect costs such as lost wages due to illness and reduced productivity. For instance, research in Bihar, India, estimated the annual wage loss, cost of treatment, and cost of illness for sample households affected by this compound contamination bmj.com. Another study focusing on Bangladesh estimated that this compound contamination leads to millions of lost workdays per year and substantial income losses for affected individuals sandeeonline.org. Households may also face costs associated with accessing safe water sources, such as purchasing bottled water or contributing to the installation and maintenance of alternative water supplies sandeeonline.orgresearchgate.netmdpi.com. These economic pressures can be particularly severe for poor households, who may have fewer resources to cope with healthcare costs and lost income bmj.comacademicjournals.org.

Here is a table summarizing some economic impacts on households:

Economic ImpactDescription
Medical CostsExpenditure on treatment for this compound-related illnesses.
Lost WagesIncome loss due to inability to work because of illness.
Reduced ProductivityDecreased capacity to work even when not severely ill.
Cost of Safe WaterExpenses for alternative water sources (e.g., bottled water, new wells).
Cost of Averting BehaviorCosts incurred to avoid contaminated water (e.g., travel to safe sources).

Agricultural and Livelihood Disruptions

This compound contamination poses a serious threat to agricultural production and the livelihoods that depend on it. The use of this compound-contaminated groundwater for irrigation can lead to the accumulation of this compound in soil and crops, particularly rice and vegetables adriindia.orgnih.govfao.orgresearchgate.net. This contamination not only affects food safety but also reduces soil fertility and crop yields, impacting the income of farmers and agricultural communities adriindia.orgnih.govfao.orgresearchgate.netagrieconomist.com. In regions heavily reliant on agriculture, such as parts of Bihar, India, this compound poisoning affects agricultural outputs, further increasing the economic burden on already impoverished families adriindia.org. The contamination of crops can also enter the food chain, posing health risks to consumers and potentially impacting marketability of produce from affected areas adriindia.orgfao.orgresearchgate.net. In extreme cases, severe contamination and health issues can lead to the loss of wage earners and even force communities to migrate in search of safe water and alternative livelihoods agrieconomist.com.

Social Dimensions of this compound Exposure

Beyond the economic costs, this compound exposure has significant social dimensions, impacting individuals' social standing, community dynamics, and access to essential resources.

Social Stigma and Discrimination

Individuals affected by arsenicosis, the chronic form of this compound poisoning often characterized by skin lesions, frequently face social stigma and discrimination researchgate.netacademicjournals.orgnih.goviwaponline.comnih.gov. The visible symptoms can be mistaken for contagious diseases like leprosy, leading to fear and avoidance by unaffected people nih.gov. This can result in social isolation, difficulties in marriage prospects, and discrimination in employment and daily social interactions researchgate.netadriindia.orgnih.govnih.gov. The social instability caused by arsenicosis has been described as extreme in some affected regions researchgate.netnih.gov. The stigma can also extend to families of affected individuals, further exacerbating social challenges researchgate.netnih.gov.

Community Perceptions and Responses

Community perceptions of this compound contamination and its health effects vary, influencing responses and mitigation efforts. In some areas, there is limited awareness among residents regarding the health risks associated with drinking this compound-contaminated water iwaponline.comnih.govresearchgate.netumn.edu. This lack of understanding can lead to an underestimation of the risks and continued reliance on unsafe water sources mdpi.comnih.govumn.edu. However, increased awareness through education and water testing programs can lead to a greater understanding of the problem and an increased demand for safe water options gapmaps.infobohrium.comnih.gov. Community responses to contamination also involve navigating social conflicts over access to safe water sources, particularly where private wells are the primary supply academicjournals.orgnih.gov. The choice of mitigation technologies can also be influenced by community acceptance and sustainability academicjournals.org.

Access to Safe Water and Resources

Access to a safe water supply is a critical determinant of health and socio-economic development in this compound-affected regions academicjournals.orgadriindia.org. However, ensuring access to safe water for all affected populations is a complex and expensive undertaking gapmaps.info. While efforts have been made to provide alternative safe water options, such as deep tubewells, rainwater harvesting, and piped water systems, challenges remain gapmaps.infowho.intnih.gov. Socio-economic factors, including poverty and social status, can influence households' access to and utilization of safe water sources academicjournals.org. Poor households may face greater barriers in accessing alternative safe drinking water sources academicjournals.org. The cost of obtaining this compound-free water can also diminish household income, particularly for the poor researchgate.net. Studies have explored the willingness of households to pay for this compound-free drinking water, finding that factors like education, income, and awareness levels influence their willingness to contribute bohrium.com. Despite progress, ensuring that millions of people exposed to this compound have consistent access to and use safe water remains a significant challenge gapmaps.info.

Policy and Intervention Studies Addressing Socio-economic Aspects

Policy and intervention studies addressing the socio-economic aspects of this compound contamination are crucial for developing effective strategies to mitigate its impact. These studies recognize that the problem extends beyond the mere presence of this compound in water and is deeply intertwined with social, economic, cultural, and institutional factors within affected communities. mdpi.com Solutions must be adapted to these specific contexts. mdpi.com

Research indicates that socio-economic status plays a significant role in this compound exposure and its consequences. Lower socio-economic status communities often have higher this compound levels in their water sources and face greater challenges in accessing safe water. mdpi.com Studies in the San Joaquin Valley of California, for instance, have shown that community water systems serving low socio-economic status communities have higher this compound levels and a greater likelihood of receiving maximum contaminant level violations. mdpi.com This highlights an environmental injustice where disadvantaged populations are disproportionately affected. mdpi.com

The economic costs of this compound contamination are substantial, including lost workdays due to illness and healthcare expenditures. sandeeonline.orgadriindia.org One study in Bangladesh estimated that this compound contamination causes millions of lost workdays and millions of US dollars in lost income and medical costs annually. sandeeonline.orgadriindia.org Despite these costs, affected households may not spend much on avoiding or mitigating this compound poisoning. sandeeonline.org

Policy interventions need to consider the socio-economic realities of the affected populations. In Bangladesh, for example, the widespread dependence on groundwater from hand-operated tube wells, initially considered safe from bacteriological pollution, led to a new problem of this compound exposure. unu.eduacademicjournals.org Point-of-use treatment options are promising for rural populations, but their low cost for setup and operation is essential given the socio-economic conditions. unu.edu

Effective policy responses require managing and disseminating information to various stakeholders, including policymakers, researchers, NGOs, and the public. unu.eduolympianwatertesting.com This includes data on contamination levels, health effects, available resources, and statistics of the impacted population. unu.edu

Community-Based Interventions

Community-based interventions are a key approach to addressing this compound contamination, focusing on solutions implemented and sustained at the local level. These interventions aim to ensure accessibility and affordability of safe water for affected communities. auctoresonline.org Approaches include promoting this compound-safe water sources like rainwater harvesting or piped water from safe wells, and implementing community-based water purification systems. auctoresonline.org

The success and sustainability of these interventions are highly dependent on contextual factors such as acceptability to users, a sense of community ownership, the perception of this compound contamination as a problem, and the role of women in society. nihr.ac.uk For community-based options, sites are often selected in areas with a high prevalence of contaminated wells, and factors like cost, maintenance ease, social and religious acceptance, educational status, and community commitment are considered for sustainability. frontiersin.org

Studies have evaluated the effectiveness of different community-based options. In Matlab, Bangladesh, various alternative safe drinking water options were provided, and their sustainability was assessed based on criteria like cost, this compound removal capacity, and community acceptability. frontiersin.org While some options like installed this compound-safe tube wells showed high functionality, others like this compound removal filters had low usage rates. frontiersin.org

Community participation is crucial in the design and implementation of interventions. mdpi.comparameswarimukherjee.compovertyactionlab.org A community-led approach involving local stakeholders can help in understanding how this compound is perceived as a health problem locally and can influence the effectiveness of interventions. parameswarimukherjee.comnih.gov However, studies on the impact of adding a community participation component to education and testing programs have yielded mixed results regarding changes in household behavior like switching to safe water sources. povertyactionlab.org

Awareness Raising and Education Programs

Awareness raising and education programs are fundamental components of this compound mitigation strategies, aiming to inform communities about the risks of this compound exposure and promote safe water practices. olympianwatertesting.commdpi.com These programs are essential for empowering individuals and communities to take action, demand safe water, undergo testing, and adopt preventive measures. olympianwatertesting.com

Effective awareness campaigns often employ a multi-pronged approach, utilizing flyers, public service announcements, neighborhood meetings, and digital media to reach different segments of the population. olympianwatertesting.com Education activities in schools and community centers can also play a vital role. olympianwatertesting.com Case studies, such as those in Bangladesh, have demonstrated the use of house-to-house visits, wall murals, public meetings, and school-based education to raise awareness. olympianwatertesting.com

Research has shown that awareness initiatives can significantly increase knowledge levels regarding this compound contamination, its health effects, and safe water options. researchgate.netnih.govoup.com An educational program in Bangladesh, for instance, significantly improved participants' knowledge of this compound, the meaning of contaminated wells, and the health implications of exposure. nih.gov

However, raising awareness alone may not always translate into desired behavior change, particularly among marginalized groups. oup.com Factors such as wealth and education levels can influence the impact of awareness campaigns, although targeted programs can help reduce these disparities. researchgate.netoup.com Misconceptions about this compound, such as the belief that boiling water removes it or that arsenicosis is contagious, can also hinder the effectiveness of education programs. nih.gov Therefore, ongoing and targeted education efforts are necessary to address these misconceptions and reinforce safe practices. nih.govresearchgate.netwho.int

The receptivity of knowledge can differ based on socio-economic status, with higher education potentially acting as a catalyst for accepting new information. oup.com Media exposure can also raise awareness, even among illiterate populations. oup.com Focusing on disadvantaged groups, such as the poor and women, who may have limited access to information networks, is crucial for reducing socio-economic inequality in this compound awareness. academicjournals.orgoup.com

Studies have also highlighted the importance of integrating water testing with education, providing opportunities for questions, repeating messages, and conducting community-wide programs for all age groups to enhance the effectiveness of awareness initiatives. researchgate.netresearchgate.net Evaluating the impact of specific public education strategies is also essential for informing future efforts. researchgate.netresearchgate.net

Intervention TypeDescriptionKey Considerations
Community-Based Water PurificationImplementing shared systems to treat contaminated water at a local level.Cost, maintenance, community ownership, social acceptance, accessibility. auctoresonline.orgnihr.ac.ukfrontiersin.org
Promotion of Safe Water SourcesEncouraging the use of alternatives like rainwater harvesting or deep wells.Availability of alternatives, cost, accessibility, community acceptance, hydrogeological context. auctoresonline.orgfrontiersin.orgwho.int
Awareness Raising and EducationInforming communities about risks and safe practices.Tailoring messages, using multiple channels, addressing misconceptions, reaching vulnerable groups, repetition. olympianwatertesting.comresearchgate.netnih.govoup.comresearchgate.net
Household-Level InterventionsProviding tools or information for individual household action (e.g., testing, filters).Affordability, ease of use, maintenance requirements, behavioral factors, education levels. mit.edunih.gov
Research FindingSocio-economic Aspect AddressedSource(s)
Low SES communities have higher this compound levels and MCL violations.Environmental Justice, Socio-economic Disparity mdpi.com
This compound contamination leads to significant economic losses (lost workdays, costs).Economic Impact sandeeonline.orgadriindia.org
Socio-economic factors influence access to safe water sources.Social Barriers, Economic Barriers academicjournals.org
Awareness campaigns increase knowledge but may not always change behavior.Effectiveness of Education, Behavioral Change researchgate.netoup.comresearchgate.net
Education and wealth levels impact the effectiveness of awareness initiatives.Socio-economic Determinants of Knowledge researchgate.netoup.com
Community participation is crucial for intervention success and sustainability.Community Ownership, Social Context nihr.ac.ukparameswarimukherjee.comnih.gov
Misconceptions hinder the effectiveness of education programs.Barriers to Knowledge, Cultural Factors nih.gov
Socio-economic status influences testing and treatment behaviors.Behavioral Determinants, Socio-economic Disparity in Protective Actions nih.gov

Environmental Policy and Regulatory Frameworks for Arsenic Management

National and International Regulatory Standards for Arsenic

Regulatory standards for this compound are established at both national and international levels to protect populations from the risks associated with exposure. These standards vary depending on the environmental medium and the specific regulatory body.

Drinking water standards for this compound are among the most critical regulations due to water being a major route of exposure. The World Health Organization (WHO) and national agencies like the United States Environmental Protection Agency (EPA) have set guidelines and enforceable limits for this compound in drinking water.

The WHO's provisional guideline for this compound in drinking water is 10 micrograms per liter (µg/L), which was established in 1993. plos.orgwho.int This guideline was initially based on "analytical achievability" and later included "treatment performance" as a consideration. plos.org However, the WHO notes that a health-based risk assessment would suggest a lower, more protective guideline, and the 10 µg/L value is considered provisional because it may not sufficiently protect public health. plos.orgwho.int Historically, the WHO's recommended maximum concentration has evolved, having been 200 µg/L in 1958 and lowered to 50 µg/L in 1963 before the 1993 revision to 10 µg/L. nih.gov

In the United States, the EPA has established an enforceable Maximum Contaminant Level (MCL) for this compound in drinking water at 10 µg/L (equivalent to 10 parts per billion, ppb). olympianwatertesting.comwqa.orgmaine.gov This standard, which became effective in 2006, represented a significant reduction from the previous MCL of 50 µg/L, a standard that had been in place since 1942. olympianwatertesting.comwqa.orgnih.govnih.govwaterworld.com The EPA also has a health-based, non-enforceable Maximum Contaminant Level Goal (MCLG) for this compound set at zero. wqa.orgfederalregister.gov The reduction of the EPA standard to 10 µg/L aligned the U.S. with the WHO guideline and the standard already adopted by the European Union at the time. nih.govwaterworld.com Some U.S. states, such as New Jersey and New Hampshire, have adopted even more stringent drinking water standards for this compound, setting their limits at 5 ppb. nih.gov

Globally, while many high-income countries have adopted a 10 µg/L standard consistent with the current WHO recommendation, many low- and middle-income countries still adhere to the older, less protective 50 µg/L standard from 1963. plos.org A study analyzing drinking water regulations across 176 countries found that 136 had regulations specifying 10 µg/L or less, while 40 countries allowed more than 10 µg/L. nih.gov

Here is a table summarizing key drinking water standards:

Organization/CountryStandard (µg/L)NotesSource
WHO10 (provisional)Recommended Guideline plos.orgwho.int
US EPA10 (MCL)Enforceable Standard olympianwatertesting.comwqa.org
US EPA0 (MCLG)Health-Based Goal wqa.orgfederalregister.gov
European Union10Standard nih.govwaterworld.com
Mexico25Current MCL (as of 2014) nih.gov
Bangladesh50National Standard nih.gov
New Jersey (USA)5More stringent state standard nih.gov
New Hampshire (USA)5More stringent state standard nih.gov

This compound can also contaminate food, soil, and air, leading to regulatory efforts in these areas as well.

In the European Union, regulations have been established to lower the presence of this compound in food products, particularly focusing on inorganic this compound, which is considered more toxic. nih.govsafefoodadvocacy.eu Recent regulations have reduced the allowed concentration of inorganic this compound in white rice and set new limits for this compound in various rice-based food items, infant formula, baby foods, fruit juices, and salt. safefoodadvocacy.eueuropa.eumerieuxnutrisciences.com These measures are based on scientific reports indicating that inorganic this compound can cause cancer and aim to reduce dietary exposure. safefoodadvocacy.eueuropa.eumerieuxnutrisciences.com The European Food Safety Authority (EFSA) has played a key role in providing scientific opinions to inform these regulations. europa.eumerieuxnutrisciences.comfsai.ie

In the United States, the Food and Drug Administration (FDA) monitors and regulates levels of this compound in foods, including dietary supplements and cosmetics. nih.govfda.gov The FDA considers the toxicity of this compound and potential exposure through food consumption, taking regulatory action if this compound levels are found to make food unsafe. fda.gov The FDA also limits this compound in bottled water, setting the allowable level at 10 ppb, consistent with the EPA's drinking water standard. fda.gov

Standards for this compound in other environmental media like soil and air also exist. Natural concentrations of this compound in soil typically range from 0.1 to 40 mg/kg, but higher concentrations can occur. epa.gov Industrial activities, pesticide use, and burning of fossil fuels can contribute to elevated this compound levels in the environment. rsc.orgnih.govsafefoodadvocacy.eumerieuxnutrisciences.comfda.gov The U.S. EPA lists this compound as a hazardous air pollutant under the Clean Air Act. cdc.govfloridahealth.gov Occupational exposure limits for this compound in the air are also enforced by bodies like the Occupational Safety and Health Administration (OSHA). floridahealth.gov

Policy Development and Implementation Challenges

Developing and implementing effective this compound regulations face various challenges, particularly concerning cost implications and addressing contamination in private wells and rural communities.

Complying with stricter this compound standards, especially for drinking water, can involve significant costs for water systems and, consequently, for consumers. The EPA's reduction of the this compound MCL to 10 µg/L in the U.S. was estimated to cost at least $181 million to implement, with some estimates from organizations like the American Water Works Association (AWWA) being much higher, predicting annual costs of $600 million and $6 billion in capital outlays. waterworld.comwaterworld.com These costs are associated with the necessary treatment processes and infrastructure improvements required to lower this compound concentrations. epa.govresearchgate.net The financial burden can be particularly challenging for small water systems with limited customer bases, making it difficult to benefit from economies of scale and generate sufficient revenue for improvements. epa.gov The increase in household water costs due to compliance can vary significantly depending on the water system's size, the number of people served, and the raw water this compound concentration. epa.gov Estimates for the average increase in household costs have ranged from tens to hundreds or even thousands of dollars annually, depending on the location and the extent of the required treatment. waterworld.comwaterworld.com

Here is a table illustrating estimated compliance costs related to the EPA's 10 µg/L this compound MCL:

SourceEstimated Annual Cost (National)Estimated Capital Outlays (National)Estimated Annual Household Cost (Range)Notes
EPA (2001 estimate)$195 million (for 10 µg/L) nmt.eduNot explicitly stated in snippets$32 - $60Applies to public water systems waterworld.com
AWWA (Estimate at time of 2001 rule)$600 million waterworld.comwaterworld.com$6 billion waterworld.comwaterworld.comUp to $2000 (in some regions) waterworld.comwaterworld.comApplies to public water systems waterworld.com
EPA (2024 estimate for small systems)$38 - $327Not explicitly stated in snippets$38 - $327For small Community Water Systems (CWS) epa.gov
EPA (2024 estimate for larger systems)$0.86 - $32.00Not explicitly stated in snippets$0.86 - $32.00For larger CWSs epa.gov

Note: Cost estimates can vary based on methodology, year of estimation, and specific system characteristics.

A significant challenge in this compound management is addressing contamination in private wells, which are typically not subject to federal drinking water regulations in the United States. nih.govnih.govnih.govehn.org The responsibility for testing and treating private well water rests with individual well owners. nih.govubc.ca This lack of regulation leaves millions of people, particularly in rural areas, potentially exposed to unsafe this compound levels without their knowledge. nih.govehn.org

Rural communities and those relying on small water systems face unique challenges in complying with this compound standards. epa.govunu.edu These challenges include a lack of technical expertise, limited financial resources, and difficulties in accessing affordable and effective treatment technologies. nih.govepa.govubc.ca In some regions, the dispersed nature of the population and reliance on individual wells or small community systems make centralized treatment solutions less feasible or cost-effective. nih.gov Studies have highlighted behavioral, situational, and financial barriers that prevent private well owners from testing their water and implementing treatment, even when aware of the risks. nih.gov Socioeconomic disparities can also influence the likelihood of private well testing and treatment. nih.govnih.gov

Furthermore, implementing and maintaining this compound mitigation measures in rural and underserved areas can be hampered by insufficient monitoring, lack of quality control in installed systems, and limited access to ongoing technical support. nih.govhrw.org In some cases, even government-installed water points in rural areas have been found to be contaminated. hrw.org

Research Supporting Policy Decisions

Scientific research plays a crucial role in informing the development and revision of this compound policies and regulations. Studies on the occurrence of this compound, its health effects, and the effectiveness and cost of treatment technologies provide the evidence base for regulatory decisions.

Research on the health effects of this compound exposure, including epidemiological studies linking this compound in drinking water to various cancers and other health issues, has been instrumental in driving stricter regulations. who.intnih.govolympianwatertesting.comnih.goveuropa.eufloridahealth.govhealthycanadians.gc.ca For example, studies demonstrating adverse effects at concentrations below previous standards, such as the 50 µg/L level, provided the scientific basis for lowering the MCL in the U.S. and the WHO guideline. who.intnih.govnih.govhealthycanadians.gc.ca Research on the mechanisms by which this compound causes harm, including its impact on cellular processes and potential endocrine disruption, further supports the need for minimizing exposure. nih.gov

Studies evaluating the occurrence and distribution of this compound in groundwater have helped identify areas and populations at higher risk of exposure, informing targeted policy interventions. mdpi.comnih.govnih.govusgs.gov Research on the factors influencing this compound mobilization in the environment, such as geological conditions and drought, also contributes to a better understanding of exposure risks. mdpi.comusgs.gov

Furthermore, research into the performance and cost-effectiveness of different this compound removal technologies is essential for developing feasible and affordable compliance strategies, particularly for small and rural water systems. epa.govresearchgate.net Studies assessing the effectiveness of policy interventions, such as mandatory testing requirements for private wells, provide insights into the most effective approaches for reducing population exposure. nih.govacs.org

Risk Assessment Methodologies for Regulatory Purposes

Risk assessment is a fundamental component in developing maximum contaminant level goals (MCLGs) and maximum contaminant levels (MCLs) for substances like this compound in drinking water. nih.gov The process typically involves hazard identification and dose-response assessment. nih.gov Hazard identification aims to determine if an agent causes adverse effects and to identify the most sensitive endpoint and appropriate studies for assessing risks. nih.gov Dose-response assessment focuses on establishing the relationship between the dose and the incidence of an adverse effect in humans. nih.gov

Regulatory standards for occupational and environmental exposures are often based on data from high-dose exposures in humans or animals, with risk assessment models applied to identify acceptable risk levels. oup.com However, validating these models using data from populations with low-dose exposures can be challenging due to limited study power. oup.com Meta-analysis, combining data from multiple studies, can help address this issue, particularly when models may overestimate risks at low-dose exposures. oup.com

The EPA's risk assessment for this compound in drinking water has evolved, with recent updates to toxicity values. integral-corp.com The Integrated Risk Information System (IRIS) toxicological review of inorganic this compound, released in January 2025, introduced new oral cancer slope factors (CSF) and oral reference doses (RfD). integral-corp.com The new oral CSF is 21 times more stringent, and the oral RfD is 5 times more stringent than previous values. integral-corp.com These changes are primarily driven by the choice of endpoints; the previous CSF was based on skin cancer, while the new CSF is based on bladder and lung cancer outcomes. integral-corp.com The previous RfD was based on dermal and vascular effects, while the new one is based on studies of diabetes and ischemic heart disease. integral-corp.com

These updated toxicity values are expected to be incorporated into EPA Regional Screening Levels (RSLs), leading to significant changes. integral-corp.com For instance, the residential soil RSL based on a one-in-a-million excess lifetime cancer risk is projected to decrease significantly. integral-corp.com Agencies are likely to require the use of these new toxicity values for all current human health risk assessments. integral-corp.com

Risk assessment methodologies also need to consider the different forms of this compound. While inorganic this compound is the primary focus for drinking water regulations, future assessments may need to provide quantitative information on the relationship between inorganic this compound intake, the concentration of this compound metabolites in urine, and health outcomes like bladder cancer. nih.gov

Research is also exploring advanced risk assessment methods. Bayesian belief networks (BBNs) are being investigated as a framework for incorporating genetic and metabolomic data into dose-response functions, potentially outperforming traditional RfD and regression-based slope factor approaches in predicting outcomes like lower birthweight from this compound exposure. nih.gov

Effectiveness of Policy Interventions in Exposure Reduction

Policy interventions have demonstrated effectiveness in reducing this compound exposure. Studies have shown that implementing water treatment policies can lead to a decrease in this compound-related cancers. ehn.org For example, a study in Taiwan observed a significant decrease in the frequency of several this compound-related cancers after the nation began treating its tap water supply to reduce this compound contamination. ehn.org The study indicated that for some cancers, the frequency quickly dropped to levels comparable to regions with much lower this compound exposure, while for others, the decrease took decades and was most pronounced in individuals born after treatment began. ehn.org

In the United States, regulatory intervention appears to be a major factor in reducing human this compound exposure. acs.org Following the lowering of the maximum contaminant level for this compound in drinking water from 50 to 10 µg/L in 2006, a case study observed a decrease in the number of systems in violation over the subsequent decade. acs.org

Informational interventions can also be effective. A study in Bangladesh investigated the effect of a low-cost informational intervention on reducing this compound exposure through drinking water. oup.com The intervention, which provided exposure awareness material, the this compound concentration of the household's drinking water, and information about alternate safe water sources, resulted in a significant reduction in household this compound exposure, with an average decrease of approximately 60%. oup.com The study established a causal relationship between the informational intervention and the observed reduction in exposure. oup.com

Community-based initiatives and public awareness campaigns play an important role in mitigating this compound contamination by educating people about the risks and promoting safe water practices. numberanalytics.commdpi.com Providing access to safe drinking water sources is considered an essential need. mdpi.com

Data from intervention studies can illustrate the impact of different approaches:

Intervention TypeLocationObserved OutcomeReference
Water Treatment PolicyTaiwanDecreased this compound-related cancers ehn.org
Lowering MCL (10 µg/L)USADecrease in systems in violation acs.org
Low-cost Informational InterventionBangladesh~60% reduction in household exposure oup.com

Management of agricultural practices is also relevant, particularly in regions where this compound-contaminated water is used for irrigation, as this can contribute to this compound contamination in food crops. mdpi.com

Future Directions in Regulatory Science

Future directions in regulatory science for this compound management are focused on enhancing monitoring, improving risk assessment, developing sustainable mitigation strategies, and fostering interdisciplinary collaboration. mdpi.comnih.govnih.gov

Advancements in water quality monitoring, including the use of remote sensors, real-time data collection, and advanced data analytics, are expected to enable more efficient and proactive monitoring of this compound levels. mdpi.com Robust regulatory frameworks will also be crucial for ensuring accountability and holding responsible parties liable for addressing contamination issues. mdpi.com Enhanced enforcement mechanisms, such as penalties for non-compliance, will be necessary to deter violations and maintain water quality. mdpi.com Future regulations should also incorporate educational awareness and adaptive management approaches that allow for flexibility in response to changing conditions, such as shifting groundwater patterns or land use practices. mdpi.com

Further research is needed to gain a more complete understanding of aggregate this compound exposure, including quantifying the amount and forms of this compound in foods. nih.gov While significant research has focused on drinking water, more attention is being directed towards characterizing exposures from other sources like diet, soil, and dust. nih.gov Data gaps in understanding the exposures and toxicokinetics of various this compound species, such as arsenoproteins, arsenolipids, and thiolated this compound compounds, also need to be addressed. nih.gov

New strategies for mitigating this compound exposures and related health effects are being explored, ranging from engineered filtering systems to phytogenetics and nutritional interventions. nih.gov Innovative approaches for this compound removal, particularly low-cost and sustainable methods suitable for resource-limited regions, are vital areas of continued research. mdpi.com

Integrating 'omics' data (like genomics and metabolomics) with mechanistic and epidemiological data is seen as a key step towards linking biomarkers of exposure and susceptibility to disease mechanisms and outcomes. nih.gov This integration across disciplines is a promising research strategy for addressing data gaps and advancing the science. nih.govnih.gov

Addressing this compound contamination also requires considering the management of this compound-bearing wastes generated during water treatment processes. researchgate.net Specific recommendations for the disposal and stabilization of these wastes are often lacking and represent an area for future research to ensure the successful implementation of this compound removal technologies without causing secondary environmental contamination. researchgate.net Short-term leaching tests may not adequately reflect the conditions encountered in disposal environments, highlighting the need for further study in this area. researchgate.net

Finally, there is a need to revisit and potentially update this compound regulations in areas beyond drinking water, such as in food like rice, where current regulations may not be sufficiently protective based on recent research findings. nih.gov

Q & A

(Basic) What factors influence arsenic uptake in rice, and how can they be controlled in experimental agricultural studies?

Answer: Key factors include soil pH, redox conditions, microbial activity, and rice cultivar genetics. To isolate variables, employ controlled hydroponic systems with standardized this compound speciation (e.g., As(III) vs. As(V)) and measure uptake using ICP-MS. Field studies should stratify sampling based on soil geochemistry and use multivariate regression to account for confounding factors like irrigation practices .

(Basic) What analytical methods are recommended for this compound speciation and quantification in environmental samples?

Answer: High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is the gold standard for speciation. For total this compound, EPA Method 200.8 (ICP-MS) and NIOSH 7900 (hydride generation-atomic absorption) are validated. Ensure quality control using certified reference materials (e.g., NIST SRM 1640a) and inter-laboratory comparisons to address precision/accuracy discrepancies .

(Advanced) How can researchers resolve contradictions in this compound's bidirectional effects on the ERK signaling pathway?

Answer: Conduct dose-response meta-analyses of in vitro and in vivo studies, prioritizing datasets with clear exposure metrics (e.g., As(III) vs. organic species). Use pathway enrichment tools like Gene Ontology to identify context-dependent modifiers (e.g., cell type, coexposure to oxidative stressors). Experimental validation should include phospho-ERK Western blotting under controlled redox conditions .

(Advanced) What experimental designs are optimal for studying this compound's co-mutagenic effects with ultraviolet radiation (UVR)?

Answer: Combine chronic low-dose this compound exposure (e.g., 1 µM in vitro) with UVR in keratinocyte models (e.g., N/TERT1 cells) to assess clonogenic survival and mutation signatures via whole-genome sequencing. In vivo, use SKH-1 hairless mice with co-exposure protocols, comparing tumor incidence and mutational profiles (e.g., C→T UVR signatures vs. This compound-associated copy-number variations) .

(Basic) How should researchers address accuracy and precision challenges in this compound concentration measurements?

Answer: Implement triplicate analyses with blanks and spikes for recovery correction. Classify errors using student datasets (e.g., ±10% RSD for precision; ±5% deviation from reference values for accuracy). Statistical tools like Grubbs’ test can identify outliers in replicate data .

(Advanced) What methodologies elucidate this compound-induced epigenetic changes in immune cells?

Answer: Single-cell ATAC-Seq (scATAC-Seq) paired with scRNA-Seq reveals chromatin accessibility changes in macrophage subtypes. For atherosclerotic models (e.g., apoE-/- mice), integrate multi-omics data to map enhancer-promoter interactions altered by this compound. Validate findings with CRISPR-based epigenetic editing (e.g., dCas9-p300) .

(Basic) What statistical approaches optimize this compound removal experiments in water treatment studies?

Answer: Use response surface methodology (RSM) with central composite designs to model interactions between variables (pH, contact time, adsorbent dose). Validate predictions via artificial neural networks (ANNs) trained on batch/column data. Confirm reproducibility with triplicate runs under optimal conditions .

(Advanced) How can genomic tools advance understanding of this compound-induced stress responses?

Answer: Dose-response microarray analysis in model organisms (e.g., C. elegans) identifies conserved pathways (e.g., oxidative stress, metal detoxification). Bioinformatics tools like FastMEDUSA map regulatory networks and prioritize hub genes (e.g., dnj-11 for ribosome stress). Cross-species validation using human cell lines strengthens translational relevance .

(Basic) How to reconcile conflicting data on this compound's therapeutic vs. toxic effects?

Answer: Perform bibliometric analyses (e.g., Scopus databases) to quantify publication trends. Stratify studies by this compound species, dosage, and disease context (e.g., acute promyelocytic leukemia vs. chronic toxicity). Mechanistic studies should compare therapeutic apoptosis induction (e.g., PML-RARA degradation) with off-target DNA damage .

(Advanced) What strategies improve reproducibility in this compound toxicity studies using animal models?

Answer: Adopt standardized exposure protocols (e.g., oral gavage vs. drinking water) with rigorous quantification of this compound species in tissues. Use multi-omics endpoints (transcriptomics, metabolomics) to capture systemic effects. Address historical limitations (e.g., small cohort sizes, short durations) through collaborative consortia and open-data repositories .

Key Methodological Themes from Evidence:

  • Experimental Design: Prioritize dose-response frameworks, standardized speciation, and cross-model validation (e.g., in vitro to in vivo) .
  • Data Analysis: Use multivariate statistics, machine learning (ANN/RSM), and pathway enrichment tools .
  • Reproducibility: Emphasize QA/QC protocols, inter-lab comparisons, and open science practices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.